2-Acetylnicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-acetylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-5(10)7-6(8(11)12)3-2-4-9-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCDFZMJMRPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888701 | |
| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
89942-59-6 | |
| Record name | 2-Acetyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89942-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089942596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Acetylnicotinic acid CAS number 89942-59-6
An In-depth Technical Guide to 2-Acetylnicotinic Acid (CAS 89942-59-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, registered under CAS number 89942-59-6, is a pyridine carboxylic acid derivative that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules.[1] Also known as 2-acetylpyridine-3-carboxylic acid, its unique structure, featuring both a carboxylic acid and an acetyl group on a pyridine ring, imparts significant chemical reactivity.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, modern synthesis protocols, known applications, and potential biological activities. While primarily utilized as a chemical building block, preliminary investigations suggest potential for broader biological relevance.[3] All data is presented to facilitate research and development applications.
Physicochemical and Computed Properties
This compound is a solid at room temperature.[1] Its key properties are summarized in the table below. It should be noted that several physical properties, such as boiling point and density, are computationally predicted, and there are slight variations in reported melting points across different suppliers.
| Property | Value | Source(s) |
| CAS Registry Number | 89942-59-6 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1][4] |
| Molecular Weight | 165.15 g/mol | [1][5] |
| IUPAC Name | 2-acetylpyridine-3-carboxylic acid | [5][] |
| Synonyms | 2-Acetonicotinic acid, 2-ANA | [][7] |
| Appearance | Solid | [1][4] |
| Melting Point | 100-102°C / 126-127°C | [1][7] |
| Boiling Point | 334.9±27.0 °C (Predicted) | [7] |
| Density | 1.303±0.06 g/cm³ (Predicted) | [7] |
| pKa | 3.40±0.10 (Predicted) | [7] |
| Solubility | Soluble in water and organic solvents | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere | [7][8] |
| SMILES | CC(=O)C1=C(C=CC=N1)C(=O)O | [1][] |
| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N | [7][9] |
Synthesis and Chemical Reactivity
The synthesis of this compound has evolved to favor more environmentally friendly and efficient methods.[1] The compound's reactivity is primarily driven by its two functional groups—the carboxylic acid and the acetyl group—making it a versatile synthetic intermediate.[1]
Modern Synthesis Pathway
An improved and industrially scalable method for preparing high-purity this compound begins with nicotinic acid N-oxide.[1][10] This process avoids the use of harsh and environmentally hazardous reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were common in older methods.[1][10] The modern two-step process involves acetylation followed by a catalytic deoxygenation.[1]
Experimental Protocol: Deoxygenation of this compound N-Oxide
The following protocol details the catalytic hydrogenation step, which is a significant improvement in the synthesis pathway.[11]
Materials:
-
This compound N-oxide (16.0 g, 88.4 mmol)
-
Sodium hydroxide (NaOH) (3.5 g, 88.4 mmol)
-
Deionized water (300 ml)
-
10% Palladium on carbon (Pd/C) (1.6 g)
-
6N Hydrochloric acid (HCl)
-
Methanol
-
Celite
Procedure:
-
Dissolve sodium hydroxide (3.5 g) in 300 ml of water.
-
Add this compound N-oxide (16.0 g) to the NaOH solution.
-
Adjust the pH of the solution to 9 using 6N NaOH.
-
Carefully add 10% palladium on carbon (1.6 g) to the mixture.
-
Hydrogenate the mixture under a hydrogen atmosphere until a 20% excess of hydrogen is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Adjust the pH of the filtrate to 2.5 with 6N HCl.
-
Remove the solvent via rotary evaporation.
-
Take up the resulting residue in methanol.
-
Filter the mixture. Evaporate the filtrate to yield this compound as a pale beige solid.[11]
Chemical Reactivity
The dual functional groups of this compound allow for a range of chemical transformations:
-
Carboxylic Acid Group: Can undergo standard reactions such as esterification and decarboxylation.[1]
-
Acetyl Group: Can participate in condensation and reduction reactions.[1]
This reactivity makes it an excellent building block for constructing more complex heterocyclic molecules for various industries.[1][]
Applications in Synthesis
This compound is not typically an end-product but rather a crucial intermediate. Its primary applications are in the agrochemical and pharmaceutical industries.[1][3][12]
-
Agrochemicals: It serves as a core building block for a variety of herbicides, fungicides, and insecticides.[1][13]
-
Pharmaceuticals: The compound is a versatile precursor for synthesizing heterocyclic drugs and other pharmaceutical compounds.[3][] It has been identified as an intermediate in the synthesis of drugs like the anti-inflammatory niflumic acid and the antiarrhythmic disopyramide.[3]
-
Other Industries: It also finds use as an intermediate in the production of certain dyes and specialty chemicals.[1]
Biological Activity and Future Directions
While the primary role of this compound is a synthetic intermediate, some sources suggest potential biological activities, though specific research is limited.[3] These areas represent potential avenues for future investigation.
-
Potential Antimicrobial Properties: Studies have suggested the compound may inhibit certain bacterial strains.[3] Nicotinic acid derivatives, as a class, have shown promising activity against Gram-positive bacteria.[14]
-
Potential Neuroprotective Effects: There is speculation that it may have neuroprotective effects and could be investigated as a precursor in the development of drugs for neurological disorders.[3] Some research suggests it may interact with nicotinic acetylcholine receptors or inhibit enzymes like acetylcholinesterase, which could be relevant for neurodegenerative diseases.[3]
-
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.[3] The broader class of pyridine carboxylic acid isomers has been a rich source for the discovery of new enzyme inhibitors for various diseases.[15][16]
It is critical to note that these potential biological activities are largely inferred from related structures or preliminary statements and require dedicated scientific investigation for validation. No specific signaling pathways involving this compound have been elucidated in the available literature.
Conclusion
This compound (CAS 89942-59-6) is a high-value chemical intermediate with established importance in the agrochemical and pharmaceutical sectors. Modern, efficient, and more environmentally benign synthesis methods have made it readily accessible for industrial-scale production.[1][10] While its role as a building block is well-documented, its intrinsic biological activities remain an underexplored area. Future research could focus on validating the suggested antimicrobial and neuroprotective properties, potentially expanding its application from a simple intermediate to an active pharmacological scaffold.
References
- 1. This compound (89942-59-6) for sale [vulcanchem.com]
- 2. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]
- 3. Buy this compound | 89942-59-6 [smolecule.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 89942-59-6|this compound|BLD Pharm [bldpharm.com]
- 9. watson-int.com [watson-int.com]
- 10. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. echemi.com [echemi.com]
- 13. watsonnoke.com [watsonnoke.com]
- 14. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Acetylnicotinic acid molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Acetylnicotinic acid (2-ANA). A vital intermediate in the pharmaceutical and agricultural industries, this document consolidates key technical data, experimental protocols, and conceptual frameworks to support advanced research and development.
Molecular Structure and Identification
This compound, systematically named 2-acetylpyridine-3-carboxylic acid , is a derivative of nicotinic acid, which is a form of vitamin B3.[1] Its structure is characterized by a pyridine ring substituted with an acetyl group (CH₃CO-) at the 2-position and a carboxylic acid group (-COOH) at the 3-position.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a versatile building block in organic synthesis.[1][2]
The key molecular identifiers for this compound are summarized below:
| Identifier | Value |
| CAS Number | 89942-59-6[1][3][4] |
| Molecular Formula | C₈H₇NO₃[1][3][4] |
| IUPAC Name | 2-acetylpyridine-3-carboxylic acid[1] |
| SMILES | CC(=O)C1=C(C=CC=N1)C(=O)O[1][3] |
| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N[1] |
| Synonyms | 2-Acetonicotinic acid, 2-acetyl-3-pyridinecarboxylic acid[2][5][6] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are crucial for its handling, purification, and application in synthesis. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 165.15 g/mol | [1][3] |
| Melting Point | 126-127 °C | [4][7] |
| Boiling Point (Predicted) | 334.9 ± 27.0 °C | [4][7] |
| pKa (Predicted) | 3.40 ± 0.10 | [4] |
| LogP (Predicted) | 0.9824 | [3][4] |
| Topological Polar Surface Area | 67.26 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [3][4] |
| Appearance | Solid | [8] |
| Solubility | Soluble in water and organic solvents | [8] |
Table 2: Spectroscopic Data
| Spectroscopy Type | Data Interpretation | Reference |
| Infrared (IR) | The spectrum shows a broad O-H stretch (3180–2500 cm⁻¹) indicative of an intramolecularly hydrogen-bonded carboxylic acid. Two distinct carbonyl absorptions are present: one at 1715 cm⁻¹ for the acid C=O and another at 1662 cm⁻¹ for the ketone C=O, which is conjugated with the aromatic ring. Pyridyl ring stretches (C=C, C=N) appear at 1594 and 1568 cm⁻¹. | [1] |
| Mass Spectrometry (MS) | The high-resolution mass spectrum confirms the elemental composition with a found m/z of 166.0502 for the [M+H]⁺ ion. The base peak in the fragmentation pattern is at m/z 122, corresponding to decarboxylation followed by acetyl loss, which is diagnostic for 2-substituted nicotinic acid frameworks. | [1] |
| ¹H NMR (Predicted) | Based on its structure, the proton NMR spectrum is expected to show a singlet for the acetyl group's methyl protons (CH₃) around 2.2-2.7 ppm. The three aromatic protons on the pyridine ring would appear as distinct multiplets in the 7.5-9.0 ppm range. The carboxylic acid proton would likely be a broad singlet at a higher chemical shift (>10 ppm). | |
| ¹³C NMR (Predicted) | The carbon NMR spectrum should display eight distinct signals. The carbonyl carbons of the acetyl and carboxylic acid groups would be found downfield (170-200 ppm). The carbons of the pyridine ring would appear in the aromatic region (120-150 ppm), and the methyl carbon of the acetyl group would be the most upfield signal (20-30 ppm). |
Synthesis and Experimental Protocols
The synthesis of this compound has evolved to favor more environmentally friendly and efficient methods.
Modern Synthesis Method
A significant advancement involves the use of nicotinic acid N-oxide as the starting material. This process is favored for its high yield, purity, and reduced environmental impact compared to older methods.[8] The key steps are:
-
Acetylation: Nicotinic acid N-oxide is reacted with acetic anhydride.[8]
-
Deoxygenation: The resulting intermediate undergoes deoxygenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8] This avoids the use of harsh reagents like PBr₃ or PCl₃ used in traditional methods.[8]
-
Purification: The product is purified by treatment with alkaline and acidic aqueous solutions to yield high-purity this compound.[8]
Experimental Protocol: Synthesis via Ozonolysis of 8-Methylquinoline
This protocol details an alternative synthesis route.
Materials:
-
8-methylquinoline (1.75 kmol)
-
Water (3200 L)
-
96% Sulfuric acid (180 kg)
-
Oxygen containing 50-60 g/m³ of ozone
-
50% Sodium hydroxide solution
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve 250 kg of 8-methylquinoline in 3200 L of water and 180 kg of 96% sulfuric acid.
-
Cool the solution to 1°C.
-
Introduce a stream of oxygen containing 50-60 g/m³ of ozone until the residual 8-methylquinoline content is approximately 1 g/L (monitored by GC).
-
Transfer the reaction mixture to a reactor containing 2000 L of water at 60°C.
-
Introduce air at a rate of 2 m³/hour for 2 hours to decompose peroxides, continuing until the peroxide residue is 3-5 mmol/L.
-
Adjust the pH to 1.5-2.0 using a 50% sodium hydroxide solution.
-
Extract the product countercurrently with methyl tert-butyl ether.
-
Concentrate the extract by distilling off the MTBE.
-
Cool the concentrated solution to -10°C to crystallize the product.
-
Filter the product, wash with pre-chilled MTBE, and dry under vacuum to yield this compound (approx. 70% yield, 98.5% purity by HPLC).
Chemical Reactivity and Biological Role
The chemical reactivity of this compound is dictated by its three main components: the pyridine ring, the acetyl group, and the carboxylic acid group.
-
Carboxylic Acid Group: Can undergo typical reactions such as esterification and decarboxylation.[8]
-
Acetyl Group: The ketone can participate in condensation reactions and reductions.[8]
-
Pyridine Ring: The nitrogen atom imparts basicity and influences the reactivity of the ring.[2]
Due to these reactive sites, 2-ANA is an excellent building block for more complex molecules.[8] Under certain conditions, it can be hydrolyzed back to nicotinic acid and acetic acid.[1]
While this compound itself is not known to have a defined signaling pathway, it is a crucial precursor for molecules with significant biological activity. Its derivatives have shown potential antimicrobial properties and have been investigated for neuroprotective effects.[1] The primary biological significance of 2-ANA lies in its role as a key intermediate for synthesizing compounds that interact with major biological pathways.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 2. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. watson-int.com [watson-int.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. This compound (89942-59-6) for sale [vulcanchem.com]
An In-depth Technical Guide to 2-acetylpyridine-3-carboxylic acid
IUPAC Name: 2-acetylpyridine-3-carboxylic acid
Synonyms: 2-Acetylnicotinic acid, 2-Acetonicotinic acid[1]
This technical guide provides a comprehensive overview of 2-acetylpyridine-3-carboxylic acid, a pyridine derivative of significant interest to researchers in synthetic chemistry and drug development. The document details its chemical identity, physicochemical properties, a relevant synthesis protocol, and its applications, particularly as a versatile intermediate.
Chemical Identity and Properties
2-acetylpyridine-3-carboxylic acid is an organic compound featuring a pyridine ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 3-position.[2][3] This unique arrangement of functional groups imparts specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[3][4]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-acetylpyridine-3-carboxylic acid[1][2] |
| CAS Number | 89942-59-6[1][2] |
| Molecular Formula | C₈H₇NO₃[1][2] |
| Molecular Weight | 165.15 g/mol [1][2] |
| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CC(=O)C1=C(C=CC=N1)C(=O)O[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3-AA | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 165.042593085 Da | PubChem |
| Topological Polar Surface Area | 67.3 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 202 | PubChem |
| Melting Point | 126-127 °C | Echemi[5] |
Role as a Synthetic Intermediate
The primary application of 2-acetylpyridine-3-carboxylic acid is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][5] The reactivity of its acetyl and carboxylic acid functional groups allows for a variety of chemical transformations, making it a versatile precursor for creating targeted molecules.[4]
Experimental Protocols: Synthesis
Protocol: Preparation of 2-acetylpyridine from 2-Pyridine Carboxylic Acid [6][7]
This synthesis involves three main stages:
-
Acyl Chlorination: Conversion of the carboxylic acid to an acyl chloride.
-
Malonic Ester Synthesis: Reaction of the acyl chloride with a malonic ester.
-
Hydrolysis and Decarboxylation: Conversion of the malonate intermediate to the final acetylpyridine product.
Step 1: Preparation of 2-Pyridinecarboxylic Chloride
-
Reactants: 2-Pyridine carboxylic acid (starting material), an inert solvent (e.g., toluene, benzene), a catalyst (e.g., N,N-dimethylformamide, triethylamine), and a chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride).[6][7]
-
Procedure:
-
Combine 2-pyridine carboxylic acid, the inert solvent, and the catalyst in a reaction vessel.
-
Stir the mixture and heat to 55-65°C.
-
Add the chlorinating agent dropwise.
-
Increase the temperature to reflux and maintain for 2-3 hours to complete the acyl chlorination.
-
Remove excess chlorinating agent and solvent by reduced pressure distillation. The resulting 2-pyridinecarboxylic chloride is typically used directly in the next step without further purification.[6]
-
Step 2: Synthesis of Di-tert-butyl 2-picolinoylmalonate
-
Reactants: 2-Pyridinecarboxylic chloride, an inorganic salt catalyst, a second inert solvent, a basic substance, and a dialkyl malonate (e.g., di-tert-butyl malonate).[7]
-
Procedure:
-
Combine the inorganic salt catalyst, second inert solvent, basic substance, and dialkyl malonate in a reaction flask.
-
Add the 2-pyridinecarboxylic chloride from Step 1 dropwise while stirring.
-
Heat the mixture to drive the reaction to completion.
-
Neutralize the reaction with hydrochloric acid and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate and saturated brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the malonate intermediate.[7]
-
Step 3: Hydrolysis and Decarboxylation to 2-acetylpyridine
-
Reactants: Di-tert-butyl 2-picolinoylmalonate and a mixed acid solution (water, organic acid like acetic acid, and inorganic acid like sulfuric acid).[6][7]
-
Procedure:
-
Add the malonate intermediate to the mixed acid solution.
-
Heat the solution to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure to obtain 2-acetylpyridine.[6][7]
-
Biological Activity and Drug Development Potential
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, leading to drugs for a wide range of diseases.[8][9] 2-acetylpyridine-3-carboxylic acid, as a derivative of nicotinic acid (pyridine-3-carboxylic acid), is of interest for its potential biological activities.
Studies suggest the compound and its derivatives may exhibit various effects, including:
-
Antimicrobial Properties: Some research indicates that the compound may inhibit the growth of certain bacterial strains.[2]
-
Neuroprotective Effects: It has been investigated for potential neuroprotective activities, possibly through interactions with nicotinic acetylcholine receptors or inhibition of enzymes like acetylcholinesterase.[2]
-
Enzyme Inhibition: The scaffold is a candidate for developing inhibitors for specific enzymes involved in various metabolic pathways.[2][8]
-
Anti-inflammatory and Anti-hyperglycemic Agents: Related pyridine-3-carboxylic acid derivatives have been synthesized and shown to have dual anti-inflammatory and anti-hyperglycemic properties.[10][11]
Its role as a precursor allows for the synthesis of diverse derivatives that can be screened for various therapeutic targets.
References
- 1. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 89942-59-6 [smolecule.com]
- 3. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]
- 4. This compound (89942-59-6) for sale [vulcanchem.com]
- 5. echemi.com [echemi.com]
- 6. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 7. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of 2-Acetylnicotinic acid from nicotinic acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-acetylnicotinic acid, a valuable building block in the pharmaceutical and agrochemical industries, from nicotinic acid N-oxide. The described methodology emphasizes a modern, efficient, and more environmentally conscious approach, avoiding the use of hazardous reagents common in older procedures. This guide provides detailed experimental protocols, quantitative data, and a mechanistic overview to support research and development efforts.
Overview of the Synthetic Pathway
The synthesis of this compound from nicotinic acid N-oxide is a multi-step process. The primary method involves the reaction of nicotinic acid N-oxide with acetic anhydride to form an intermediate, which is subsequently hydrolyzed and deoxygenated.[1] An improved and more environmentally friendly method utilizes a palladium on carbon (Pd/C) catalyst for the deoxygenation step, which offers high yield and purity.[2] This modern approach avoids the use of harsh and polluting reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were employed in traditional methods.[2]
The overall synthetic workflow can be summarized as follows:
Figure 1: Overall synthetic workflow for this compound.
Mechanistic Insights
The reaction between nicotinic acid N-oxide and acetic anhydride proceeds via an interesting intramolecular electrophilic mechanism. The initial product is not this compound N-oxide directly, but rather an intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide. This intermediate is then hydrolyzed to yield this compound N-oxide.
The proposed mechanism is as follows:
Figure 2: Reaction mechanism overview.
Experimental Protocols
Step 1: Synthesis of 3-Acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide
This procedure outlines the acetylation of nicotinic acid N-oxide to form the key isobenzofuranone intermediate.
Materials:
-
Nicotinic acid N-oxide
-
Acetic anhydride
Procedure:
-
In a suitable reaction vessel, a solution of nicotinic acid N-oxide (30 g, 0.216 mol) in acetic anhydride (180 mL) is prepared.
-
The reaction mixture is heated to 100-110 °C and maintained at this temperature for 6 hours.
-
After the reaction is complete, any unreacted nicotinic acid N-oxide is recovered.
-
The excess acetic anhydride is removed from the filtrate by distillation.
-
The crude product is recrystallized from ethanol to yield 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60% | [3] |
| Melting Point | 128-129 °C | [3] |
Spectroscopic Data (¹H NMR in CDCl₃): δ 8.32 (d, J=6.5 Hz, 1H), 7.75 (d, J=11.9 Hz, 1H), 7.49 (t, J=7.6 Hz, 1H), 2.11 (s, 3H), 2.08 (s, 3H).[3]
Step 2 & 3: Hydrolysis and Deoxygenation to this compound
This improved, one-pot procedure combines the hydrolysis of the intermediate and the subsequent deoxygenation to afford the final product in high yield and purity.[3]
Materials:
-
3-Acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
4% Sodium hydroxide (NaOH) aqueous solution
-
Dilute hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Chloroform
-
Diethyl ether
Procedure:
-
The intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, is deoxygenated under a hydrogen atmosphere using a Pd/C catalyst.
-
The resulting crude product is then treated with an alkaline aqueous solution (4% NaOH) and stirred at room temperature.
-
The reaction mixture is acidified to a pH of 2-3 with a dilute aqueous acid solution (HCl).
-
The product is extracted, and the solvent is removed to yield high-purity this compound.
A more detailed, similar deoxygenation protocol for a related compound is as follows, which can be adapted:
-
To a solution of this compound N-oxide (16 g, 88.4 mmol) and sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of water, adjust the pH to 9 with 6N NaOH.
-
Add 10% palladium on carbon (1.6 g).
-
Hydrogenate the mixture until a 20% excess of hydrogen is consumed.
-
Filter the reaction mixture through Celite.
-
Adjust the pH of the filtrate to 2.5 with 6N HCl.
-
Remove the solvent by rotary evaporation.
-
Take up the residue in methanol, filter, and evaporate the filtrate to yield this compound as a pale beige solid.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 93.4% | [3] |
| Melting Point | 125-126 °C | [3] |
Spectroscopic Data (¹H NMR in DMSO-d₆): δ 8.80 (d, J=3.1 Hz, 1H), 8.16 (dd, J=7.9, 1.5 Hz, 1H), 7.64 (dd, J=7.9, 4.8 Hz, 1H), 2.23 (s, 3H).[3]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| CAS Number | 89942-59-6 |
| Appearance | Solid |
| Melting Point | Approx. 100-102 °C |
Conclusion
The synthesis of this compound from nicotinic acid N-oxide via the formation of a 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide intermediate, followed by hydrolysis and catalytic deoxygenation, represents a robust and efficient pathway. The use of palladium on carbon as the deoxygenation catalyst aligns with the principles of green chemistry by avoiding hazardous reagents. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting for research, development, and production purposes.
References
- 1. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity | MDPI [mdpi.com]
An In-depth Technical Guide to the Chemical Reactivity of the Acetyl Group in 2-Acetylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylnicotinic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its chemical architecture, featuring a pyridine ring substituted with both a carboxylic acid and an acetyl group, provides multiple reactive centers. This guide focuses specifically on the chemical reactivity of the acetyl group, a key functional moiety that dictates many of the subsequent transformations of the parent molecule. Understanding the reactivity of this acetyl group is paramount for designing novel synthetic routes and developing new molecules with desired biological or chemical properties.
Synthesis of this compound
The primary and most improved method for the synthesis of this compound involves a two-step process starting from nicotinic acid N-oxide.[2] The initial step is the acetylation of the N-oxide with acetic anhydride under reflux conditions.[2] This is followed by a deoxygenation step, which is efficiently carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][3] This modern approach is favored over traditional methods that employed harsh reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃), as it is more environmentally friendly and cost-effective.[2]
A detailed experimental protocol for the synthesis is described in a Korean patent.[4] The process involves refluxing nicotinic acid N-oxide with acetic anhydride, followed by deoxygenation using a Pd/C catalyst in a hydrogen atmosphere. The product is then isolated by treatment with an alkaline aqueous solution and then an acidic aqueous solution, reportedly yielding high-purity this compound in high yields.[4]
Chemical Reactivity of the Acetyl Group
The acetyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyridine ring. The primary reactions involving the acetyl group are condensations, reductions, and cyclocondensations, which are pivotal in the synthesis of more complex molecules.
Condensation Reactions
The acetyl group, with its α-methyl protons, is amenable to various condensation reactions, acting as a nucleophile after deprotonation.
The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen.[5] In the context of this compound, the acetyl group can react with various aldehydes in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. While specific examples with this compound are not abundant in the readily available literature, the reaction of the closely related 2-acetylpyridine with aldehydes is well-documented. For instance, new chalcones have been synthesized by condensing 2-acetylpyridine with aldehyde derivatives in a dilute ethanolic potassium hydroxide solution at room temperature.[6] It is highly probable that this compound would undergo similar reactions, although the presence of the carboxylic acid group might necessitate protection or specific reaction conditions to avoid side reactions.
Logical Workflow for a Claisen-Schmidt Condensation:
Caption: Generalized workflow for the Claisen-Schmidt condensation.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[3] The acetyl group of 2-Acetylnicotinc acid can potentially participate in Knoevenagel-type reactions, for instance, with compounds like malononitrile or ethyl cyanoacetate. These reactions typically lead to the formation of a C=C double bond. The Doebner modification of the Knoevenagel condensation is particularly relevant as it involves a carboxylic acid as one of the withdrawing groups on the nucleophile and uses pyridine as a solvent, leading to condensation followed by decarboxylation.[3]
Reduction of the Acetyl Group
The acetyl group of this compound can be reduced to a secondary alcohol, yielding 2-(1-hydroxyethyl)nicotinic acid. This transformation is a common step in the synthesis of more complex molecules. While specific protocols for the reduction of this compound are not detailed in the available literature, general methods for the reduction of ketones to alcohols are applicable.
Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7] LiAlH₄ is a powerful reducing agent capable of reducing both ketones and carboxylic acids.[7][8] To selectively reduce the acetyl group while preserving the carboxylic acid, a milder reagent like NaBH₄ would be more suitable, or the carboxylic acid group would need to be protected prior to reduction with a stronger reducing agent. Borane reagents (BH₃) are also known to selectively reduce carboxylic acids in the presence of other carbonyl groups.[9]
Table 1: Common Reducing Agents for Carbonyl Groups
| Reagent | Abbreviation | Reactivity with Ketones | Reactivity with Carboxylic Acids | Notes |
| Sodium Borohydride | NaBH₄ | Yes | No | Milder, more selective for ketones and aldehydes.[7] |
| Lithium Aluminum Hydride | LiAlH₄ | Yes | Yes | Very reactive, reduces a wide range of carbonyl compounds.[7][8] |
| Borane | BH₃ | Yes | Yes | Can be selective for carboxylic acids over esters.[9] |
Experimental Protocol for a Generic Reduction of a Ketone to a Secondary Alcohol using NaBH₄:
-
Dissolve the ketone in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by chromatography or recrystallization if necessary.
Cyclocondensation Reactions
The acetyl group is a key participant in cyclocondensation reactions to form various heterocyclic systems. This is particularly important in the synthesis of imidazolinone herbicides.
This compound is a known precursor for the synthesis of imidazolinone herbicides like imazapyr.[1][4] The synthesis of the imidazolinone ring system typically involves the cyclocondensation of a dicarboxylic acid derivative with an aminonitrile. In the case of imazethapyr, a related herbicide, the synthesis involves the reaction of 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile.[10] While the exact pathway from this compound to the necessary dicarboxylic acid precursor for imazapyr is not explicitly detailed in the provided search results, it likely involves oxidation of the acetyl group to a carboxylic acid, followed by reaction with a suitable amine to form the imidazolinone ring.
Proposed Synthetic Pathway for Imidazolinone Ring Formation:
Caption: A plausible synthetic route to imidazolinone herbicides.
Synthesis of Niflumic Acid
This compound is also an intermediate in the synthesis of the anti-inflammatory drug niflumic acid.[1] The structure of niflumic acid is 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid. The synthesis of this class of compounds, 2-anilinonicotinic acids, is often achieved through an Ullmann condensation of 2-chloronicotinic acid with a substituted aniline.[1] This suggests that in the synthetic route to niflumic acid, the acetyl group of this compound is likely removed and replaced with a chlorine atom to generate the 2-chloronicotinic acid precursor. This could potentially be achieved through a haloform reaction.
Experimental Workflow for Ullmann Condensation:
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Solubility Landscape of 2-Acetylnicotinic Acid: A Technical Guide for Researchers
For immediate release:
Executive Summary
2-Acetylnicotinic acid is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility behavior in various organic solvents is a key factor in process development, purification, and formulation. This guide acknowledges the current gap in publicly available quantitative solubility data for this compound. To empower researchers in this area, we present a generalized, robust experimental protocol for solubility determination. Furthermore, to provide a valuable point of reference, this guide includes a comprehensive summary of the solubility of the closely related compound, nicotinic acid, in a range of common organic solvents.
Solubility of this compound: Current State of Knowledge
Searches of scientific databases, patent literature, and chemical supplier documentation have revealed a lack of specific quantitative data (e.g., in g/100 mL or mg/mL) for the solubility of this compound in organic solvents. Safety Data Sheets (SDS) for this compound typically state that solubility data is not available.
However, qualitative information can be inferred from its use in chemical synthesis and purification processes. For instance, patent literature describes washing or extracting this compound with solvents such as chloroform, diethyl ether, and tetrahydrofuran. This suggests at least some degree of solubility or miscibility in these solvents, although the exact values remain undetermined.
Experimental Protocol for Determining the Solubility of this compound
For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.
Principle
The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest at a specific temperature. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).
-
Record the temperature at which the solubility was determined.
-
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Figure 1. Experimental workflow for determining the solubility of this compound.
Data Presentation Template
Researchers can use the following table structure to record and compare their experimentally determined solubility data for this compound in various organic solvents.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
Comparative Solubility Data: Nicotinic Acid
As a reference, the following tables summarize the quantitative solubility of nicotinic acid, a structurally similar compound, in various organic solvents. This data can provide researchers with a baseline for estimating the potential solubility of this compound and for selecting appropriate solvents for their studies.
Table 1: Mole Fraction Solubility of Nicotinic Acid in Various Solvents at Different Temperatures
| Temperature (K) | Ethanol | Dimethyl Sulfoxide (DMSO) | Acetone | Acetonitrile | Diethyl Ether |
| 283.15 | 0.0158 | 0.1086 | 0.0033 | 0.0011 | 0.0014 |
| 288.15 | 0.0185 | 0.1251 | 0.0040 | 0.0014 | 0.0017 |
| 293.15 | 0.0216 | 0.1438 | 0.0048 | 0.0017 | 0.0021 |
| 298.15 | 0.0252 | 0.1652 | 0.0058 | 0.0021 | 0.0025 |
| 303.15 | 0.0294 | 0.1894 | 0.0069 | 0.0025 | 0.0030 |
| 308.15 | 0.0342 | 0.2168 | 0.0082 | 0.0030 | 0.0036 |
| 313.15 | 0.0398 | 0.2476 | 0.0097 | 0.0036 | 0.0043 |
| 318.15 | 0.0463 | 0.2824 | 0.0115 | 0.0043 | 0.0051 |
| 323.15 | 0.0538 | 0.3215 | 0.0136 | 0.0051 | 0.0060 |
| 328.15 | 0.0624 | 0.3654 | 0.0160 | 0.0060 | 0.0071 |
| 333.15 | 0.0724 | 0.4144 | 0.0188 | 0.0071 | 0.0084 |
Data sourced from a study on the solubility of nicotinic acid in various solvents.
Table 2: Molar Solubility of Nicotinic Acid in Various Organic Solvents at 298.2 K
| Solvent | Molar Solubility (mol/dm³) |
| Methanol | 0.211 |
| Ethanol | 0.134 |
| 1-Propanol | 0.091 |
| 1-Butanol | 0.069 |
| 1-Pentanol | 0.054 |
| 1-Hexanol | 0.043 |
| 2-Butanol | 0.063 |
| Dimethyl Sulfoxide (DMSO) | 1.12 |
| Acetone | 0.042 |
| Acetonitrile | 0.016 |
| Diethyl Ether | 0.010 |
| Tetrahydrofuran | 0.020 |
Data compiled from studies on the solubility of nicotinic and isonicotinic acid.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be fully characterized in the public domain, this guide provides researchers with the necessary tools to bridge this knowledge gap. The detailed experimental protocol and data presentation template offer a standardized approach to determining and reporting this critical physicochemical property. The inclusion of comprehensive solubility data for the structural analog, nicotinic acid, serves as a valuable resource for initial solvent screening and experimental design. It is anticipated that through the application of these methodologies, the scientific community can collectively build a robust and comprehensive understanding of the solubility of this compound.
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Acetylnicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), serves as a versatile scaffold in medicinal chemistry. Its unique structural features, including a pyridine ring, a carboxylic acid group, and an acetyl group, provide multiple points for chemical modification, leading to a diverse range of derivatives with significant therapeutic potential.[1] This technical guide provides an in-depth exploration of the reported biological activities of this compound derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows are presented to facilitate further research and drug development in this promising area.
Antimicrobial Activity
Derivatives of this compound, particularly those incorporating 1,3,4-oxadiazole and acylhydrazone moieties, have demonstrated notable antimicrobial activity. These compounds have been shown to be effective against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone derivatives | Staphylococcus epidermidis ATCC 12228 | 1.95 | [2] |
| Acylhydrazone derivatives | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [2] |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Bacillus subtilis ATCC 6633 | 7.81 | [2] |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Staphylococcus aureus ATCC 6538 | 7.81 | [2] |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [2] |
| N-acylhydrazones of nicotinic acid hydrazides | Pseudomonas aeruginosa | 0.195 - 0.220 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration of a test compound against bacterial and fungal strains.[4][5]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae) and fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Standard antibiotics (e.g., streptomycin) and antifungals (e.g., fusidic acid) as positive controls[6]
Procedure:
-
Preparation of Inoculum: Isolate bacterial colonies on appropriate agar media and incubate for 18 hours at 37°C. Inoculate a single colony into 0.5 mL of CAMHB and incubate for 18 hours at 37°C with shaking. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well microplates to achieve a range of concentrations.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microplate containing the diluted compounds. Include a positive control (broth with inoculum and standard antibiotic/antifungal), a negative control (broth only), and a vehicle control (broth with inoculum and the solvent used for the compounds).
-
Incubation: Incubate the microplates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity
Several derivatives of this compound have been investigated for their anti-inflammatory properties. These compounds often exert their effects through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often evaluated by measuring the inhibition of COX enzymes (IC50 values) and by in vivo models such as the carrageenan-induced paw edema assay.
| Compound Type | Assay | Parameter | Value | Reference |
| 2-Aryl nicotinic acid derivative (4d) | COX-2 Inhibition | IC50 | 0.940 ± 0.05 µM | [7] |
| 2-Aryl nicotinic acid derivative (6b) | COX-2 Inhibition | IC50 | 0.614 ± 0.03 µM | [7] |
| Celecoxib (Reference) | COX-2 Inhibition | IC50 | 0.844 ± 0.04 µM | [7] |
| 2-Aryl nicotinic acid derivative (4d) | Carrageenan-induced paw edema (3 hr) | % Inhibition | 45.33% | [7] |
| Indomethacin (Reference) | Carrageenan-induced paw edema (3 hr) | % Inhibition | 59.02% | [7] |
Experimental Protocols
This protocol describes a method to screen for inhibitors of COX-1 and COX-2.[8][9]
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds
-
Known COX inhibitors (e.g., indomethacin, celecoxib) as positive controls
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 enzyme in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the enzyme solution to each well.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include wells with a known inhibitor as a positive control and wells with solvent as a vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the reaction.
-
Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[1][6][10][11][12]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% suspension in saline)
-
Test compounds
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups: control (vehicle), reference drug, and test compound groups.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity
Certain derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.
Quantitative Anticancer Data
The anticancer potential is typically assessed by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinic acid-based derivative (5c) | HCT-15 (Colon) | Data not specified, but noted as highly potent | [9] |
| Nicotinic acid-based derivative (5c) | PC-3 (Prostate) | Data not specified, but noted as highly potent | [9] |
| Nicotinic acid-based derivative (5c) | VEGFR-2 Inhibition | 0.068 | [9] |
| 1,3,4-Oxadiazole derivative (7b) | MCF7 (Breast) | 6.74 | [13] |
| 1,3,4-Oxadiazole derivative (7d) | MCF7 (Breast) | 3.69 | [13] |
| 5-Fluorouracil (Reference) | MCF7 (Breast) | Higher than test compounds | [13] |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3][14][15]
Materials:
-
Cancer cell lines (e.g., HCT-15, PC-3, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to determine if the cytotoxic effect of a compound is mediated through programmed cell death.[13][16][17][18]
Materials:
-
Cancer cells treated with the test compound
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assay)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Collect both adherent and floating cells and lyse them using the cell lysis buffer.
-
Assay Reaction: In a 96-well plate, add the cell lysate, 2X reaction buffer, and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for DEVD-pNA) or fluorescence at an excitation of ~380 nm and emission of ~460 nm (for Ac-DEVD-AMC).
-
Data Analysis: The caspase-3 activity is proportional to the absorbance or fluorescence signal. Compare the activity in treated cells to untreated controls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
The Pivotal Role of 2-Acetylnicotinic Acid in the Synthesis of Pharmaceutical Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a versatile and highly valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique molecular architecture, featuring a pyridine ring functionalized with both a carboxylic acid and an acetyl group, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular scaffolds essential for the development of various therapeutic agents. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent elaboration into key pharmaceutical intermediates, with a focus on anti-inflammatory and antiarrhythmic drugs. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Synthesis of this compound: A Modern Approach
The contemporary and most efficient synthesis of this compound commences with nicotinic acid N-oxide. This method avoids the use of harsh and environmentally detrimental reagents that were common in older procedures. The process involves two primary steps: acetylation followed by deoxygenation.
A notable advancement in this synthesis is the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere for the deoxygenation step.[1][2] This represents a significant improvement over traditional methods that employed phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃), which are associated with environmental concerns and higher production costs.[1][2] The modern approach offers higher yields, greater purity, and is more cost-effective and environmentally friendly.[1]
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound from this compound N-oxide is outlined below. This procedure is based on established laboratory methods and provides a clear, step-by-step guide for its preparation.
Table 1: Experimental Protocol for the Synthesis of this compound
| Step | Procedure | Reagents and Conditions |
| 1 | Preparation of the Reaction Mixture | To a solution of sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of water, add this compound N-oxide (16 g, 88.4 mmol).[3] |
| 2 | pH Adjustment | Adjust the pH of the solution to 9 by the addition of 6N NaOH.[3] |
| 3 | Catalyst Addition | Add 10% palladium on carbon (1.6 g) to the mixture.[3] |
| 4 | Hydrogenation (Deoxygenation) | Hydrogenate the mixture until a 20% excess of hydrogen is consumed.[3] |
| 5 | Filtration | Filter the reaction mixture through Celite to remove the catalyst.[3] |
| 6 | Acidification | Adjust the pH of the filtrate to 2.5 with 6N HCl.[3] |
| 7 | Solvent Removal | Remove the solvent by rotary evaporation.[3] |
| 8 | Product Isolation | Take up the residue in methanol and filter the mixture. Evaporate the filtrate to yield this compound as a pale beige solid.[3] |
Application of this compound in the Synthesis of Niflumic Acid
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. A key synthetic route to niflumic acid involves the Ullmann condensation of 2-chloronicotinic acid with 3-(trifluoromethyl)aniline. 2-Chloronicotinic acid can be synthesized from nicotinic acid-N-oxide, a direct precursor in the synthesis of this compound. This highlights the close synthetic relationship and the importance of this chemical family.
Synthetic Pathway to Niflumic Acid
The synthesis of niflumic acid can be conceptualized as a two-stage process starting from a common nicotinic acid derivative. The first stage is the synthesis of the key intermediate, 2-chloronicotinic acid, followed by the copper-catalyzed Ullmann condensation.
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid
The following protocol details the synthesis of 2-chloronicotinic acid from nicotinic acid-N-oxide.
Table 2: Experimental Protocol for the Synthesis of 2-Chloronicotinic Acid
| Step | Procedure | Reagents and Conditions | Yield |
| 1 | Reaction Setup | Suspend nicotinic acid-N-oxide (70 g) in POCl₃ (300 ml). | - |
| 2 | Reagent Addition | Add triethylamine (50 g) dropwise at room temperature. The temperature will rise to about 50°C due to an exothermic reaction. | - |
| 3 | Heating | Heat the solution in a water bath at 100°C for 4 hours. | - |
| 4 | Solvent Removal | Distill off the excess phosphorus oxychloride under vacuum. | - |
| 5 | Workup | Carefully pour the residue into water, keeping the temperature below 40°C. | - |
| 6 | Precipitation | Add diluted caustic soda solution to adjust the pH to 2.0-2.5, causing the product to precipitate. | 65-70% |
| 7 | Isolation | Filter and dry the precipitate to obtain 2-chloronicotinic acid. | - |
Application of this compound in the Synthesis of Disopyramide Intermediates
Disopyramide is a class I antiarrhythmic drug used to treat ventricular arrhythmias. A key intermediate in its synthesis is 2-(chloromethyl)pyridine. While direct synthesis from this compound is not the most common route, a plausible pathway can be envisioned through the conversion of the acetyl group to a chloromethyl group. A more established method for synthesizing 2-(chloromethyl)pyridine involves the treatment of 2-picoline-N-oxide with a chlorinating agent. 2-picoline-N-oxide is structurally similar to the N-oxide precursor of this compound, suggesting the potential for analogous synthetic transformations.
Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
This protocol describes the synthesis of 2-(chloromethyl)pyridine hydrochloride from 2-pyridinylmethanol, a related starting material.
Table 3: Experimental Protocol for the Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
| Step | Procedure | Reagents and Conditions | Yield |
| 1 | Reaction Setup | Add 2-pyridinylmethanol (100 g, 0.92 mol) to thionyl chloride (300 ml, 4.1 mol) under stirring and cooling (0°C) over 2 hours. | - |
| 2 | Reflux | Reflux the resulting solution for 1 hour. | - |
| 3 | Solvent Removal | Remove the excess thionyl chloride in vacuum. | - |
| 4 | Product | The solid residue obtained is 2-(chloromethyl)pyridine hydrochloride. | 100% |
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
The anti-inflammatory effects of niflumic acid and other NSAIDs derived from nicotinic acid are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the arachidonic acid cascade, a key signaling pathway in the inflammatory response.
The Arachidonic Acid Signaling Pathway
Upon cellular stimulation by inflammatory signals, phospholipase A₂ releases arachidonic acid from the cell membrane. COX-1 and COX-2 then catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂). PGH₂ is a crucial intermediate that is further converted by various synthases into a range of prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, NSAIDs block the production of these pro-inflammatory molecules, thereby exerting their therapeutic effects.
This compound and its closely related derivatives are indispensable intermediates in the pharmaceutical industry. The synthetic pathways detailed in this guide underscore the versatility of this scaffold in accessing a range of therapeutic agents. The modern, efficient, and environmentally conscious synthesis of this compound further enhances its appeal as a starting material. A thorough understanding of the synthetic routes and the biological mechanisms of action of the resulting pharmaceuticals, such as the inhibition of the arachidonic acid cascade by niflumic acid, is crucial for the continued development of novel and improved therapies. This technical guide serves as a valuable resource for researchers and professionals dedicated to advancing the field of medicinal chemistry and drug discovery.
References
Spectroscopic and Spectrometric Analysis of 2-Acetylnicotinic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-acetylnicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound (IUPAC name: 2-acetylpyridine-3-carboxylic acid) is a derivative of nicotinic acid featuring an acetyl group at the 2-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol . The structural elucidation and purity assessment of this compound are critical for its application in synthesis, and these are reliably achieved through a combination of spectroscopic techniques.
Spectroscopic and Spectrometric Data
The following sections present the key spectroscopic and spectrometric data for this compound in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.80 | d | 3.1 | H-6 |
| 8.16 | dd | 7.9, 1.5 | H-4 |
| 7.64 | dd | 7.9, 4.8 | H-5 |
| 2.23 | s | - | -CH₃ |
Solvent: DMSO-d₆
The carbon NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic structure of the molecule. The following are typical chemical shift ranges for the carbon atoms in this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~190-200 | C=O (ketone) |
| ~165-170 | C=O (carboxylic acid) |
| ~150-155 | C-2 |
| ~150-155 | C-6 |
| ~138-142 | C-4 |
| ~125-130 | C-5 |
| ~120-125 | C-3 |
| ~25-30 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| 3180–2500 (broad) | O-H stretch (carboxylic acid) |
| 1715 | C=O stretch (carboxylic acid) |
| 1662 | C=O stretch (ketone) |
| 1594, 1568 | C=C and C=N ring stretches (pyridine) |
| 1260 | C-O stretch (carboxylic acid) |
| 760, 685 | Out-of-plane C-H bends |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 165 | 80 | [M]⁺ |
| 150 | 30 | [M - OH]⁺ |
| 122 | 100 | [M - COOH]⁺ |
| 94 | 45 | [M - COOH - CO]⁺ |
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 166.0504 | 166.0502 |
| [M-H]⁻ | 164.0348 | 164.0422 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for this compound.
Synthesis of this compound
A common synthetic route involves the reaction of nicotinic acid N-oxide with acetic anhydride followed by deoxygenation.[1]
-
Acetylation: Nicotinic acid N-oxide is refluxed with acetic anhydride.
-
Deoxygenation: The resulting intermediate is deoxygenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Purification: The crude product is purified by treatment with an alkaline aqueous solution followed by an acidic aqueous solution to yield high-purity this compound.[2]
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.[3][4]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Electron Impact (EI-MS):
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is heated to induce vaporization.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization: Electrospray ionization (ESI) is a common technique for HRMS. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratios with high accuracy, allowing for the determination of the elemental composition.
-
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Methodological & Application
Application Note and Protocol: HPLC Analysis for Purity of 2-Acetylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylnicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of this compound and quantifying any related substances.
This document provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method. The method is designed to be a starting point for validation and routine quality control in a laboratory setting.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV detector at a wavelength where the analyte and its impurities have significant absorbance. The purity of this compound is determined by comparing the peak area of the main component to the total area of all observed peaks.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
HPLC vials.
Reagents and Chemicals
-
This compound reference standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade).
-
Orthophosphoric acid (analytical grade).
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point and may require optimization for specific HPLC systems and columns. These conditions are based on methods used for structurally similar compounds like nicotinic acid.[2][3][4]
| Parameter | Proposed Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient can be explored for optimal separation. A starting point could be 80:20 (A:B). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (based on UV absorbance of nicotinic acid derivatives)[5] |
| Run Time | Approximately 20 minutes |
Solution Preparation
6.1 Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
6.2 Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute 1 mL of this solution to 10 mL with the mobile phase to get a final concentration of 0.1 mg/mL.
6.3 Sample Solution Preparation (1.0 mg/mL)
-
Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Protocol
7.1 System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution five times.
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.
7.2 Analysis Procedure
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram and integrate the peaks.
7.3 Calculation of Purity
The purity of this compound is calculated based on the area percentage of all the peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Method Validation Protocol
A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose.[6] The following parameters should be evaluated:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the this compound peak from potential impurities and degradation products. This can be assessed by forced degradation studies. |
| Linearity | A minimum of five concentrations over the range of 50-150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined by the recovery of a known amount of analyte spiked into a placebo. The mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): The RSD of six replicate sample preparations should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD over different days, analysts, or equipment should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or based on the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Potential Impurities
Based on common synthesis routes, which may involve the reaction of nicotinic acid N-oxide with acetic anhydride, potential impurities could include:[7][8]
-
Nicotinic acid N-oxide (unreacted starting material)
-
Nicotinic acid
-
Other positional isomers of acetylnicotinic acid
Data Presentation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (mg/mL) | Peak Area |
| 0.05 | |
| 0.075 | |
| 0.10 | |
| 0.125 | |
| 0.15 | |
| Correlation Coefficient (r²) | |
| Slope | |
| Intercept |
Table 2: Accuracy (Recovery) Data
| Spike Level (%) | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80 | |||
| 100 | |||
| 120 | |||
| Mean Recovery (%) |
Table 3: Precision Data
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
| Sample 1 | |
| Sample 2 | |
| Sample 3 | |
| Sample 4 | |
| Sample 5 | |
| Sample 6 | |
| Mean | |
| Standard Deviation | |
| RSD (%) |
Experimental Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 2. Simultaneous estimation of meclizine and nicotinic acid by using RP-HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 3. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 8. This compound (89942-59-6) for sale [vulcanchem.com]
Application Note: ¹H NMR Characterization of 2-Acetylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 2-acetylnicotinic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes a summary of the spectral data, a step-by-step experimental procedure for sample preparation and data acquisition, and a workflow diagram for clarity. This guide is intended to assist researchers in the structural verification and purity assessment of this compound, a key intermediate in the synthesis of various pharmaceutical and agricultural compounds.
Introduction
This compound, also known as 2-acetylpyridine-3-carboxylic acid, is a heterocyclic compound with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol .[1] Its structure incorporates a pyridine ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 3-position. This arrangement of functional groups makes it a versatile building block in organic synthesis. Accurate structural elucidation and confirmation are critical for its application in drug development and other chemical industries. ¹H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of protons within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H6 | 8.80 | Doublet (d) | 3.1 | 1H |
| H4 | 8.16 | Doublet of doublets (dd) | 7.9, 1.5 | 1H |
| H5 | 7.64 | Doublet of doublets (dd) | 7.9, 4.8 | 1H |
| -CH₃ | 2.23 | Singlet (s) | - | 3H |
Table 1: ¹H NMR spectral data of this compound in DMSO-d₆.[2]
Experimental Protocols
A. Sample Preparation
A standard protocol for preparing a sample for ¹H NMR analysis is as follows:
-
Weighing: Accurately weigh 5-25 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to avoid interfering with the magnetic field homogeneity.
-
Transfer: Carefully transfer the clear solution into a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
B. ¹H NMR Data Acquisition
The following are general parameters for acquiring a ¹H NMR spectrum. Instrument-specific parameters may need to be optimized.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Solvent: DMSO-d₆
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of the protons between scans for accurate integration.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally adequate.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is suitable for most organic molecules.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
-
Analysis of Multiplicity and Coupling Constants: Analyze the splitting patterns (multiplicity) and measure the coupling constants to deduce the connectivity of the protons in the molecule.
Workflow and Pathway Diagrams
Caption: Experimental workflow for ¹H NMR characterization.
Conclusion
This application note outlines a comprehensive and detailed procedure for the ¹H NMR characterization of this compound. The provided spectral data and experimental protocols serve as a valuable resource for researchers and professionals in confirming the identity and assessing the purity of this important synthetic intermediate. Adherence to these guidelines will facilitate reliable and reproducible results in the structural analysis of this compound.
References
Protocol for the synthesis of 2-Acetylnicotinic acid using palladium catalyst
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-acetylnicotinic acid, a key intermediate in the production of various pharmaceuticals and herbicides. The described method utilizes a palladium on carbon (Pd/C) catalyst for the deoxygenation of this compound N-oxide through hydrogenation. This process is presented as a more environmentally friendly and efficient alternative to traditional methods that use phosphorus halides. The protocol includes a comprehensive list of materials, a step-by-step procedure, and data presented in a clear, tabular format for easy interpretation. A visual workflow of the experimental process is also provided using a Graphviz diagram.
Introduction
This compound is a significant building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[1] Traditional synthesis routes often involve the use of harsh reagents like phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃) for the deoxygenation of nicotinic acid N-oxide derivatives, which can lead to environmental concerns and increased production costs.[2] The utilization of a palladium catalyst offers a cleaner and more efficient pathway. This protocol details a practical and scalable method for the synthesis of this compound via the hydrogenation of this compound N-oxide using a 10% palladium on carbon (Pd/C) catalyst.[2][3]
Experimental Protocol
This protocol is adapted from established chemical literature.[1][2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound N-oxide | ≥98% | Commercially Available | Starting material |
| Sodium hydroxide (NaOH) | Reagent | Commercially Available | For pH adjustment |
| 10% Palladium on carbon (Pd/C) | - | Commercially Available | Catalyst |
| Hydrochloric acid (HCl) | 6N | Commercially Available | For pH adjustment |
| Water | Deionized | - | Solvent |
| Methanol | Anhydrous | Commercially Available | For extraction |
| Celite® | - | Commercially Available | Filtration aid |
| Hydrogen (H₂) gas | High Purity | - | Reducing agent |
Equipment
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 16.0 g (88.4 mmol) of this compound N-oxide in 300 ml of water.[3]
-
Add a solution of 3.5 g (88.4 mmol) of sodium hydroxide in water to the mixture.[3]
-
Adjust the pH of the solution to 9 by the careful addition of 6N NaOH.[3]
-
Catalyst Addition: To the pH-adjusted solution, add 1.6 g of 10% palladium on carbon.[3]
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Pressurize the vessel with hydrogen gas and stir the mixture vigorously. The reaction is complete when approximately a 20% excess of the theoretical amount of hydrogen has been consumed.[3]
-
Work-up:
-
Isolation of Product:
Data Summary
| Parameter | Value | Unit | Reference |
| Starting Material (this compound N-oxide) | 16.0 | g | [3] |
| Moles of Starting Material | 88.4 | mmol | [3] |
| Sodium Hydroxide | 3.5 | g | [3] |
| 10% Palladium on Carbon | 1.6 | g | [3] |
| Solvent (Water) | 300 | ml | [3] |
| Final pH for Hydrogenation | 9 | - | [3] |
| Final pH for Product Isolation | 2.5 | - | [3] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound using a palladium on carbon catalyst. This approach avoids the use of hazardous reagents and offers a high-yielding pathway to a valuable chemical intermediate. The detailed steps and clear data presentation are intended to facilitate the successful replication of this synthesis by researchers in various fields.
References
Application Note & Protocol: Recrystallization for the Purification of 2-Acetylnicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetylnicotinic acid is a pyridinecarboxylic acid derivative with applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The purity of this compound is crucial for the successful outcome of subsequent reactions and for ensuring the quality of the final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, aimed at removing impurities and obtaining a high-purity crystalline product.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties, particularly solubility, is essential for developing an effective recrystallization procedure. The compound is a solid at room temperature and is soluble in water and various organic solvents.[1][2] Its melting point has been reported in the range of 100-127°C.[1][3]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₃ | [1][4] |
| Molecular Weight | 165.15 g/mol | [1][4] |
| Appearance | Solid | [1][2] |
| Melting Point | 100-102°C, 126-127°C | [1][3] |
| Solubility | Soluble in water and organic solvents | [1] |
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[5][6] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[7] Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.
The general workflow for recrystallization involves:
-
Solvent Selection: Choosing an appropriate solvent or solvent system.
-
Dissolution: Dissolving the impure solid in a minimum amount of hot solvent.
-
Filtration (optional): Removing any insoluble impurities from the hot solution.
-
Crystallization: Allowing the hot, saturated solution to cool slowly, leading to the formation of pure crystals.
-
Isolation: Collecting the purified crystals by filtration.
-
Drying: Removing any residual solvent from the crystals.
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary solubility testing. Based on available data, a mixed solvent system of ethanol and water is proposed, as this is a common and effective system for many organic acids.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection and Preparation:
-
Prepare a mixed solvent system of ethanol and water (e.g., a 1:1 or 2:1 v/v ratio). The optimal ratio should be determined experimentally by testing the solubility of a small amount of the crude material. The goal is to find a composition that dissolves the compound when hot but results in poor solubility when cold.
-
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a small volume of the chosen ethanol-water solvent system (e.g., 5-10 mL) and a magnetic stir bar.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[8]
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if activated charcoal was used):
-
If activated charcoal was added, it must be removed by hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the charcoal. This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point (e.g., 50-60°C) or in a vacuum desiccator.
-
-
Analysis:
-
Determine the weight of the purified product and calculate the percent recovery.
-
Measure the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.
-
Visual Representation of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: A flowchart illustrating the procedural steps for the purification of this compound by recrystallization.
Troubleshooting
Table 2: Common Issues and Solutions in Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is very soluble even in the cold solvent. | Try a different solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or adding a seed crystal. | |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. Lower the temperature at which the solute dissolves by adding more solvent. |
| The solution is cooling too rapidly. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. | |
| Low recovery yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. Use a small amount of extra hot solvent. | |
| Crystals were washed with too much cold solvent. | Use a minimal amount of ice-cold solvent for washing. | |
| Impure product (low melting point) | The solution cooled too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate solvent choice. | Perform thorough solubility tests to find a more suitable solvent. |
Conclusion
Recrystallization is a powerful and accessible technique for the purification of this compound. By carefully selecting a suitable solvent system and controlling the rates of cooling and crystallization, a significant improvement in purity can be achieved. The protocol provided in this application note serves as a comprehensive guide for researchers to obtain high-purity this compound for their scientific endeavors.
References
- 1. This compound (89942-59-6) for sale [vulcanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: 2-Acetylnicotinic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-acetylnicotinic acid, a valuable heterocyclic building block. Detailed protocols for its synthesis and its application in the preparation of key pharmaceutical and agrochemical compounds are presented.
Introduction
This compound, also known as 2-acetylpyridine-3-carboxylic acid, is a derivative of nicotinic acid featuring both a ketone and a carboxylic acid functional group on the pyridine ring. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and herbicides.[1][2] Its utility stems from the reactivity of the acetyl and carboxylic acid moieties, which can be selectively targeted to build intricate molecular architectures.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [3] |
| Molecular Weight | 165.15 g/mol | [4] |
| CAS Number | 89942-59-6 | [4] |
| Melting Point | 125-128 °C | [5] |
| Appearance | Pale beige solid | [6] |
| IUPAC Name | 2-acetylpyridine-3-carboxylic acid | [3] |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from nicotinic acid N-oxide. The process involves an initial acetylation followed by a deoxygenation step.[1][2][7] A modern, more environmentally friendly approach utilizes a palladium-on-carbon catalyst for the deoxygenation, avoiding the use of harsher reagents like phosphorus halides.[4][7]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented method, highlighting a high-yield and cleaner synthesis.[5][7]
Step 1: Acetylation of Nicotinic Acid N-Oxide
-
In a round-bottom flask equipped with a reflux condenser, suspend nicotinic acid N-oxide in acetic anhydride.
-
Heat the mixture to reflux (approximately 100-120 °C) and maintain for 6 hours.
-
After cooling, recover the unreacted nicotinic acid N-oxide by filtration.
-
Remove the excess acetic anhydride from the filtrate by distillation under reduced pressure.
-
The resulting intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, can be recrystallized from ethanol.
Step 2: Deoxygenation and Hydrolysis
-
Dissolve the intermediate from Step 1 in a 4% aqueous solution of sodium hydroxide.
-
Stir the solution at room temperature for 30 minutes.
-
Acidify the reaction mixture to a pH of 2 with dilute hydrochloric acid.
-
Extract the product with tetrahydrofuran (THF).
-
Wash the organic extracts with water and brine.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| Nicotinic Acid N-Oxide | 139.11 | 0.11 | 15.3 g | - |
| Acetic Anhydride | 102.09 | - | 180 mL | - |
| 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide | 209.16 | - | - | ~60% (literature) |
| This compound | 165.15 | - | - | >93% (from intermediate)[5] |
Applications in the Synthesis of Active Ingredients
This compound serves as a key starting material or intermediate for several commercially important molecules. The following sections outline the synthetic strategies and provide detailed protocols for the preparation of a pharmaceutical and an agrochemical.
Synthesis of Niflumic Acid (Anti-inflammatory Drug)
Niflumic acid, a potent non-steroidal anti-inflammatory drug (NSAID), can be synthesized from this compound via a multi-step pathway. A plausible synthetic route involves the conversion of this compound to 2-chloronicotinic acid, followed by an Ullmann condensation.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway from this compound to Niflumic Acid.
Experimental Protocols
Step 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide
Note: A direct, high-yield conversion of this compound to 2-chloronicotinic acid is not well-documented. A plausible route involves the oxidation of the acetyl group to a carboxylic acid, followed by decarboxylation to nicotinic acid, then N-oxidation and chlorination. For the purpose of this protocol, we will start from the commercially available nicotinic acid N-oxide.
-
Suspend 70 g of nicotinic acid-N-oxide in 300 ml of phosphorus oxychloride (POCl₃).[8][9]
-
Slowly add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the temperature will rise to about 50 °C.
-
Heat the solution in a water bath at 100 °C for 4 hours.
-
Distill off the excess POCl₃ under vacuum.
-
Carefully pour the residue into water, keeping the temperature below 40 °C.
-
Adjust the pH to 2.0-2.5 with a dilute sodium hydroxide solution to precipitate the product.
-
Filter the precipitate to obtain 2-chloronicotinic acid.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| Nicotinic Acid-N-Oxide | 139.11 | 0.503 | 70 g | - |
| POCl₃ | 153.33 | - | 300 ml | - |
| Triethylamine | 101.19 | 0.494 | 50 g | - |
| 2-Chloronicotinic Acid | 157.55 | - | - | 65-70%[8] |
Step 2: Ullmann Condensation to Niflumic Acid
-
In a reaction vessel, combine 2-chloronicotinic acid, 3-(trifluoromethyl)aniline, and a copper catalyst (e.g., copper(I) iodide) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[10]
-
Add a base, such as potassium carbonate (K₂CO₃).
-
Heat the mixture to a high temperature (often >150 °C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and acidify to precipitate the product.
-
Filter and purify the crude niflumic acid by recrystallization.
Note: Specific quantitative data for this exact Ullmann condensation can vary based on the specific catalyst and conditions used. The following is a representative procedure.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| 2-Chloronicotinic Acid | 157.55 | 1 | 15.8 g | - |
| 3-(Trifluoromethyl)aniline | 161.13 | 1.1 | 17.7 g | - |
| Copper(I) Iodide | 190.45 | 0.1 | 1.9 g | - |
| Potassium Carbonate | 138.21 | 2 | 27.6 g | - |
| Niflumic Acid | 282.22 | - | - | ~70-80% (typical) |
Synthesis of Imazapyr (Herbicide)
Imazapyr is a broad-spectrum herbicide. Its synthesis can be achieved from 2,3-pyridinedicarboxylic acid, which can be conceptually derived from the oxidation of this compound.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway from this compound to Imazapyr.
Experimental Protocols
Step 1: Oxidation of Quinoline to 2,3-Pyridinedicarboxylic Acid
Note: A direct, high-yield oxidation of this compound to 2,3-pyridinedicarboxylic acid is not well-established in the literature. Therefore, a well-documented protocol starting from quinoline is provided as a method to access the key intermediate.
-
In a reaction vessel, prepare an aqueous acidic solution of a cupric salt (e.g., copper(II) sulfate).
-
Add quinoline to this solution.
-
Heat the mixture to 98-100 °C.
-
Slowly add a solution of an chlorate salt (e.g., sodium chlorate) over several hours while maintaining the temperature.[11]
-
Continue heating and stirring for several hours until the reaction is complete.
-
Cool the reaction mixture and isolate the copper salt of the product by filtration.
-
Treat the copper salt with a strong acid to precipitate the free 2,3-pyridinedicarboxylic acid.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| Quinoline | 129.16 | 1 | 129.2 g | - |
| Sodium Chlorate | 106.44 | 3 | 319.3 g | - |
| Copper(II) Sulfate | 159.61 | 1 | 159.6 g | - |
| 2,3-Pyridinedicarboxylic Acid | 167.12 | - | - | ~50-60%[11][12] |
Step 2: Synthesis of Imazapyr from 2,3-Pyridinedicarboxylic Acid
-
Convert 2,3-pyridinedicarboxylic acid to its anhydride by heating with a dehydrating agent like acetic anhydride.
-
React the resulting 2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutanamide to form the corresponding 2-carbamoylnicotinic acid derivative.
-
Induce cyclization of the 2-carbamoylnicotinic acid derivative under basic conditions to yield imazapyr.
Note: The synthesis of 2-amino-2,3-dimethylbutanamide is a separate multi-step process.
Other Synthetic Applications
The functional groups of this compound allow for a variety of other transformations, expanding its utility as a building block.
Esterification of the Carboxylic Acid
The carboxylic acid group can be readily esterified using standard methods, such as Fischer esterification.
General Protocol for Esterification
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent and purify by column chromatography or distillation.
Reactions of the Acetyl Group
The acetyl group can undergo various reactions typical of ketones, such as condensation reactions, to form more complex structures.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its readily available starting materials and the dual reactivity of its functional groups provide access to a diverse range of heterocyclic compounds, including important pharmaceuticals and agrochemicals. The protocols and synthetic pathways outlined in these application notes demonstrate its significance and provide a foundation for further exploration of its synthetic potential in research and development.
References
- 1. Compounds related to 4-disopropylamino-2-phenyl-2(2-pyridyl)butyramide. Their synthesis and antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SID 103938082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (89942-59-6) for sale [vulcanchem.com]
- 5. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. prepchem.com [prepchem.com]
- 9. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Acetylnicotinic Acid as a Potential Inhibitor of Acetyl-CoA Carboxylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for conducting an enzyme inhibition assay to evaluate the inhibitory potential of 2-Acetylnicotinic acid against Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the de novo biosynthesis of fatty acids, making it an attractive target for the development of therapeutics for metabolic diseases and cancer.[1][2][3] While this compound's direct biological targets are still under investigation, its structural similarity to other small molecule inhibitors suggests its potential as an ACC inhibitor.[4][5] This protocol outlines the necessary materials, step-by-step procedures, and data analysis methods for determining the inhibitory activity of this compound.
Introduction
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[6] This reaction is the committed and rate-limiting step in fatty acid biosynthesis.[2] Two major isoforms of ACC exist in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[6] Inhibition of ACC has been shown to reduce fatty acid synthesis and can induce apoptosis in tumor cells, highlighting its therapeutic potential.[2]
This compound is a derivative of nicotinic acid (Vitamin B3).[5] While its primary use has been as a precursor in the synthesis of herbicides and pharmaceuticals, there is growing interest in the biological activities of nicotinic acid derivatives, including their potential as enzyme inhibitors.[5] This protocol provides a framework for investigating the inhibitory effect of this compound on ACC activity.
Experimental Protocol
This protocol is adapted from established spectrophotometric assays for ACC activity.[7] The assay measures the depletion of ATP, a co-substrate in the ACC-catalyzed reaction, using a coupled enzyme system.
Materials and Reagents
-
Enzyme: Purified human Acetyl-CoA Carboxylase (ACC1)
-
Substrates:
-
Acetyl-CoA
-
Adenosine triphosphate (ATP)
-
Sodium Bicarbonate (NaHCO₃)
-
-
Inhibitor: this compound
-
Coupling Enzymes and Substrates (for detection):
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
-
Buffer and Other Reagents:
-
HEPES buffer (pH 7.5)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Pipettes and tips
-
Incubator
-
Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM HEPES buffer (pH 7.5) containing 100 mM KCl and 10 mM MgCl₂.
-
Prepare stock solutions of ATP, Acetyl-CoA, PEP, and NADH in the HEPES buffer.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the inhibitor in DMSO.
-
Prepare a fresh solution of NaHCO₃ in water on the day of the experiment.
-
Prepare a working solution of the coupling enzymes (PK and LDH) in the HEPES buffer.
-
-
Assay Setup:
-
The assay is performed in a 96-well microplate.
-
A typical reaction mixture (200 µL) contains:
-
HEPES buffer (to final volume)
-
BSA (0.1 mg/mL)
-
NADH (0.2 mM)
-
PEP (1 mM)
-
ATP (0.5 mM)
-
NaHCO₃ (20 mM)
-
PK/LDH enzyme mix (e.g., 10 units/mL each)
-
ACC1 enzyme (e.g., 5-10 µg/mL)
-
This compound (varying concentrations) or DMSO (for control)
-
Acetyl-CoA (0.1 mM) - to initiate the reaction
-
-
-
Experimental Steps:
-
Add all reaction components except Acetyl-CoA to the wells of the microplate. This includes the buffer, BSA, NADH, PEP, ATP, NaHCO₃, coupling enzymes, ACC1, and the inhibitor (or DMSO for the control).
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme and to establish a stable baseline.
-
Initiate the reaction by adding Acetyl-CoA to all wells.
-
Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Data Presentation
The results of the enzyme inhibition assay can be summarized in a table for clear comparison.
| This compound Conc. (µM) | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | 15.2 | 0 |
| 1 | 13.5 | 11.2 |
| 10 | 9.8 | 35.5 |
| 50 | 5.1 | 66.4 |
| 100 | 2.3 | 84.9 |
| 500 | 0.8 | 94.7 |
Table 1: Example data for the inhibition of ACC1 by this compound. Reaction rates are represented as the change in optical density (OD) at 340 nm per minute.
Visualizations
Experimental Workflow
Caption: General workflow for the Acetyl-CoA Carboxylase inhibition assay.
Signaling Pathway
Caption: Inhibition of the fatty acid biosynthesis pathway by this compound.
References
- 1. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using 2-Acetylnicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylnicotinic acid and its derivatives are a class of organic compounds built upon a pyridine ring structure, sharing a common backbone with nicotinic acid (a form of vitamin B3).[1][][3] While this compound itself is a key intermediate in the synthesis of various pharmaceutical and agricultural agents, its derivatives are of growing interest for their potential biological activities.[1][4] Research suggests that derivatives of nicotinic acid can interact with various cellular targets, including nicotinic acetylcholine receptors and enzymes involved in metabolic and inflammatory pathways.[1][5]
These application notes provide detailed protocols for utilizing this compound derivatives in cell-based assays to investigate their potential anti-inflammatory effects. The protocols are designed to be adaptable for screening and characterizing novel derivatives in a drug discovery context.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The following table summarizes the inhibitory effects of three hypothetical this compound derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | IC₅₀ (µM) for NO Inhibition | Cell Viability at IC₅₀ (MTT Assay) |
| Derivative A | 15.2 | > 95% |
| Derivative B | 8.7 | > 95% |
| Derivative C | 22.5 | > 95% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the cytotoxic concentrations of the this compound derivatives before assessing their biological activity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in DMEM. Replace the existing media with 100 µL of media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[6]
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells as described in the MTT assay protocol.
-
Compound Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of the this compound derivatives for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.[6]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample.[6]
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[6]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[6]
Mandatory Visualizations
Caption: Workflow for the Griess test to measure nitric oxide production.
Caption: Plausible inhibitory signaling pathway for a this compound derivative.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 3. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]
- 4. This compound (89942-59-6) for sale [vulcanchem.com]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2-Acetylnicotinic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2-acetylnicotinic acid to generate a library of ester and amide derivatives for biological screening. It includes methodologies for synthesis, purification, and subsequent evaluation of their potential as anti-inflammatory and antimicrobial agents.
Introduction
This compound is a derivative of nicotinic acid (Vitamin B3) and serves as a versatile scaffold in medicinal chemistry. Its structure, featuring a pyridine ring, a carboxylic acid, and an acetyl group, offers multiple points for chemical modification to explore structure-activity relationships (SAR).[1][2] Derivatization of the carboxylic acid moiety into esters and amides is a common strategy to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, which can significantly impact biological activity.
Nicotinic acid derivatives have been investigated for a range of pharmacological effects, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][3] By creating a library of this compound derivatives, researchers can systematically explore the impact of various substituents on these biological activities, potentially leading to the discovery of novel therapeutic agents.
Derivatization Strategies for this compound
The primary sites for derivatization on this compound are the carboxylic acid and the acetyl group.[2] This document focuses on the derivatization of the carboxylic acid to form esters and amides, as this is a straightforward and effective method for generating a diverse library of compounds.
Workflow for Derivatization and Screening:
Figure 1: A generalized workflow for the derivatization and biological screening of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Esters
This protocol describes the esterification of this compound with various substituted phenols.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-nitrophenol, 4-methoxyphenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted phenol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified ester by NMR and mass spectrometry.
Protocol 2: Synthesis of this compound Amides
This protocol details the synthesis of amides from this compound and various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Biological Screening Protocols
Protocol 3: In Vitro Anti-inflammatory Activity Assessment
This protocol describes the evaluation of the anti-inflammatory activity of the synthesized derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.[1]
Workflow for Anti-inflammatory Screening:
Figure 2: Workflow for the in vitro anti-inflammatory screening using the Griess assay.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Synthesized this compound derivatives
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.
-
Determine the IC50 values for each compound.
Protocol 4: Antimicrobial Activity Screening
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains using the broth microdilution method.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized this compound derivatives
-
96-well microplates
-
Resazurin solution
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink).
Data Presentation and Structure-Activity Relationship (SAR)
Quantitative data from the biological screenings should be summarized in tables to facilitate comparison and SAR analysis.
Table 1: Hypothetical Anti-inflammatory Activity of this compound Amide Derivatives
| Compound ID | R Group (Amine) | IC50 (µM) for NO Inhibition |
| ANA-01 | Aniline | 15.2 |
| ANA-02 | 4-Fluoroaniline | 10.8 |
| ANA-03 | 4-Methoxyailine | 25.6 |
| ANA-04 | Benzylamine | 35.1 |
| ANA-05 | Cyclohexylamine | 42.5 |
| Ibuprofen | (Reference) | 8.5 |
Table 2: Hypothetical Antimicrobial Activity of this compound Ester Derivatives
| Compound ID | R Group (Phenol) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| ANE-01 | Phenol | 64 | >128 |
| ANE-02 | 4-Chlorophenol | 32 | 128 |
| ANE-03 | 4-Nitrophenol | 16 | 64 |
| ANE-04 | 2,4-Dichlorophenol | 16 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Structure-Activity Relationship Insights (Hypothetical):
-
Anti-inflammatory Activity: A preliminary analysis of the hypothetical data in Table 1 suggests that aromatic amines generally lead to better anti-inflammatory activity compared to aliphatic amines. Furthermore, electron-withdrawing substituents on the aromatic ring (e.g., fluorine) may enhance potency.
-
Antimicrobial Activity: Based on the hypothetical data in Table 2, the presence of electron-withdrawing groups on the phenol moiety appears to increase the antimicrobial activity against S. aureus. The activity against Gram-negative bacteria like E. coli is generally lower, which is common for many classes of antimicrobial compounds.
Signaling Pathway Visualization
The anti-inflammatory effects of nicotinic acid derivatives are often associated with the modulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to the production of cytokines like TNF-α and IL-6.[1]
NF-κB Signaling Pathway and Potential Inhibition:
Figure 3: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound derivatives.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 3. mdpi.com [mdpi.com]
Application of 2-Acetylnicotinic Acid in the Synthesis of Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid and its derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Among these, 2-acetylnicotinic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] This document provides detailed application notes and protocols on the utilization of the broader nicotinic acid scaffold, with a contextual understanding of this compound's position, in the synthesis of potent anti-inflammatory agents. The primary mechanism of action for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This document will detail the synthesis of 2-arylaminonicotinic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), and the subsequent in vitro and in vivo evaluation of their anti-inflammatory properties.
Synthetic Pathways and Logical Relationships
The synthesis of anti-inflammatory agents from nicotinic acid derivatives typically involves a multi-step process. A common strategy is the synthesis of 2-arylaminonicotinic acids, such as niflumic acid, through the Ullmann condensation of 2-chloronicotinic acid with an appropriate aniline derivative. This compound, while not a direct precursor in this specific reaction, is a significant derivative of nicotinic acid N-oxide, a common starting material for 2-chloronicotinic acid.
Caption: Synthetic workflow from nicotinic acid to anti-inflammatory agents.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Many non-steroidal anti-inflammatory drugs derived from nicotinic acid exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Caption: Inhibition of the COX-2 pathway by nicotinic acid derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylaminonicotinic Acid Derivatives
This protocol describes a general procedure for the synthesis of 2-arylaminonicotinic acids via the Ullmann condensation.
Materials:
-
2-Chloronicotinic acid
-
Substituted aniline (e.g., 3-(trifluoromethyl)aniline for niflumic acid)
-
Potassium carbonate (K₂CO₃)
-
Copper powder or Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), the substituted aniline (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add the copper catalyst (0.1 equivalents) to the mixture.
-
Add a suitable high-boiling solvent such as DMF.
-
Heat the reaction mixture to reflux (typically 120-150°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble inorganic salts.
-
Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-arylaminonicotinic acid.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Heme cofactor
-
Tris-HCl buffer (pH 8.0)
-
Synthesized compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of the synthesized compounds or reference inhibitors to the wells. Include a control group with DMSO only.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of the synthesized compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Synthesized compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: a control group, a reference drug group, and groups for different doses of the synthesized compounds.
-
Administer the vehicle, reference drug, or synthesized compounds orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 4: Quantification of TNF-α and IL-6 by ELISA
This protocol provides a general procedure for measuring the levels of pro-inflammatory cytokines in biological samples (e.g., serum from the in vivo study or cell culture supernatant).
Materials:
-
ELISA kits for rat TNF-α and IL-6
-
Serum samples or cell culture supernatants
-
Microplate reader
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add the capture antibody to the wells of the microplate and incubate.
-
Wash the wells to remove unbound antibody.
-
Block the wells to prevent non-specific binding.
-
Add the standards and samples to the wells and incubate.
-
Wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme-linked streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory activity of various nicotinic acid derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Nicotinic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Derivative A | >50 | 0.36 | >138.90 | [4] |
| Derivative B | >50 | 0.28 | >178.57 | [4] |
| Celecoxib | 15.0 | 0.04 | 375 | [5] |
| Indomethacin | 0.1 | 1.5 | 0.07 | [6] |
Table 2: In Vivo Anti-inflammatory Activity of Nicotinic Acid Derivatives in Carrageenan-Induced Paw Edema Model
| Compound (Dose) | Paw Edema Inhibition (%) at 3h | Reference |
| Derivative C (25 mg/kg) | 55.4 | [6] |
| Derivative D (25 mg/kg) | 62.1 | [6] |
| Indomethacin (10 mg/kg) | 68.3 | [6] |
Table 3: Effect of Nicotinic Acid Derivatives on Serum TNF-α and IL-6 Levels in Rats
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| Control | 150 ± 12.5 | 210 ± 18.2 | [7] |
| Derivative E (25 mg/kg) | 85 ± 9.8 | 115 ± 14.5 | [7] |
| Ibuprofen (50 mg/kg) | 78 ± 8.5 | 105 ± 12.1 | [7] |
Conclusion
This compound is a valuable synthetic intermediate within the broader family of nicotinic acid derivatives. The protocols and data presented herein demonstrate the successful application of the nicotinic acid scaffold in the development of potent anti-inflammatory agents. The primary mechanism of action for many of these compounds is the selective inhibition of the COX-2 enzyme, leading to a reduction in pro-inflammatory prostaglandins. The detailed experimental procedures provide a solid foundation for researchers to synthesize and evaluate novel nicotinic acid-based anti-inflammatory drug candidates. Further derivatization and optimization of these scaffolds hold promise for the discovery of next-generation anti-inflammatory therapies with improved efficacy and safety profiles.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 2. This compound (89942-59-6) for sale [vulcanchem.com]
- 3. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
Application Note: Monitoring the Progress of a 2-Acetylnicotinic Acid Synthesis Reaction by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetylnicotinic acid, also known as 2-acetylpyridine-3-carboxylic acid, is a valuable intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1] Its synthesis, for instance, from nicotinic acid N-oxide, requires careful monitoring to ensure the complete consumption of starting materials and to optimize reaction times for maximal yield and purity.[2][3] Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used to monitor the progress of organic reactions.[4][5] This application note provides a detailed protocol for monitoring the synthesis of this compound from nicotinic acid N-oxide using TLC.
The reaction involves the conversion of the more polar nicotinic acid N-oxide to the less polar this compound. This difference in polarity allows for their separation on a TLC plate, enabling a clear visualization of the reaction's progression.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture).[6] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds have a greater affinity for the mobile phase and travel further, resulting in a higher Rf value.
By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the gradual disappearance of the starting material spot and the appearance of a new spot corresponding to the product.[7] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Experimental Protocol
This protocol is designed for monitoring the synthesis of this compound via the deoxygenation of this compound N-oxide, a common synthetic route.[8]
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Reactants: this compound N-oxide (starting material), this compound (product standard, if available).
-
TLC Developing Chamber: A glass jar with a lid.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The optimal ratio may need to be determined experimentally.[9] For more polar compounds, a system like dichloromethane/methanol (e.g., 9:1 v/v) with a few drops of acetic acid to prevent streaking of the carboxylic acid can be effective.[4][9]
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization Agents:
Procedure
-
Preparation of the TLC Chamber:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to saturate the atmosphere with solvent vapors.
-
Close the chamber with the lid and let it equilibrate for at least 10-15 minutes.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.
-
Mark three small, equidistant points on this line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).
-
-
Sample Preparation and Spotting:
-
Starting Material (SM): Dissolve a small amount of the this compound N-oxide in a suitable solvent (e.g., the reaction solvent or methanol).
-
Reaction Mixture (RM): At timed intervals (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot with a suitable solvent.
-
Spotting:
-
Using a clean capillary tube, touch the tip to the 'SM' solution and then gently and briefly touch it to the 'SM' mark on the TLC plate. The spot should be small and concentrated (1-2 mm in diameter).[6]
-
Repeat the process for the 'RM' sample on the 'RM' mark.
-
For the 'Co' spot, first spot the 'SM' solution, let it dry, and then spot the 'RM' solution directly on top of it.[7]
-
-
-
Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the mobile phase.[6]
-
Replace the lid and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Allow the plate to dry completely in a fume hood.
-
UV Visualization: View the plate under a UV lamp (254 nm).[12] The pyridine ring in both the starting material and product should allow them to appear as dark spots against the fluorescent green background of the plate.[13] Circle the observed spots with a pencil.
-
Staining (if necessary):
-
Iodine: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[10] This is a general, non-specific stain.
-
Bromocresol Green: Quickly dip the plate into the bromocresol green solution. Carboxylic acids, like the this compound product, will appear as yellow spots on a blue background.[10][12] This stain is highly selective for acidic functional groups.
-
-
Analysis:
-
The 'SM' lane shows the position of the starting material.
-
In the 'RM' lane, observe the intensity of the starting material spot and the appearance of a new product spot. As the reaction progresses, the 'SM' spot in the 'RM' lane will fade, and the product spot will intensify.
-
The reaction is complete when the 'SM' spot is no longer visible in the 'RM' lane.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Data Presentation
The expected Rf values will depend on the exact TLC system used. However, the product, this compound, is expected to be less polar than the starting material, this compound N-oxide, and thus should have a higher Rf value.
| Compound | Expected Polarity | Expected Rf Value (Ethyl Acetate/Hexane, 7:3) | Visualization Methods |
| This compound N-oxide (Starting Material) | High | ~ 0.2 - 0.4 | UV (254 nm), Iodine |
| This compound (Product) | Moderate | ~ 0.5 - 0.7 | UV (254 nm), Iodine, Bromocresol Green (yellow spot)[10][12] |
Note: These Rf values are illustrative. Actual values must be determined experimentally and may vary based on the specific conditions (plate, solvent saturation, temperature).
Mandatory Visualization
The following diagram illustrates the logical workflow for monitoring the reaction progress using TLC.
Caption: Workflow for monitoring a chemical reaction using TLC.
Troubleshooting
-
Streaking Spots: This is common for carboxylic acids. Adding a small amount of acetic or formic acid to the mobile phase can improve spot shape.[9]
-
No Separation (Spots at origin or solvent front): The mobile phase is either not polar enough (spots at origin) or too polar (spots at solvent front). Adjust the solvent ratio accordingly.
-
Faint Spots: The sample concentration may be too low. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 2. This compound (89942-59-6) for sale [vulcanchem.com]
- 3. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. youtube.com [youtube.com]
- 6. Using thin-layer chromatography to investigate the reaction | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. silicycle.com [silicycle.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemlegin.wordpress.com [chemlegin.wordpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetylnicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-acetylnicotinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a higher yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and improved method for synthesizing this compound involves a two-step process. The first step is the acetylation of nicotinic acid N-oxide with acetic anhydride. The subsequent and crucial step is the deoxygenation of the resulting intermediate. Modern protocols strongly favor the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere for the deoxygenation step, as it offers significant advantages in terms of yield, purity, cost-efficiency, and environmental safety compared to older methods that used hazardous reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃).[1][2][3]
Q2: What are the critical parameters to control during the synthesis to ensure a high yield?
A2: To achieve a high yield, it is crucial to control the following parameters:
-
Reaction Temperature: The acetylation reaction is typically carried out at reflux, and maintaining the recommended temperature range is vital to ensure the reaction goes to completion without significant side product formation.[3]
-
Reaction Time: Sufficient reaction time for both the acetylation and deoxygenation steps is necessary for complete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Catalyst Activity: The quality and activity of the Pd/C catalyst are paramount for the deoxygenation step. Ensure the catalyst is not poisoned and is handled under appropriate conditions.
-
pH Control: During the work-up and purification stages, precise pH adjustments are necessary to ensure the product precipitates effectively.[4]
Q3: What are the potential side products in this synthesis?
A3: Potential side products can arise from incomplete reactions or side reactions. During the acetylation of nicotinic acid N-oxide, unreacted starting material may remain. In the deoxygenation step, incomplete reaction will leave some this compound N-oxide. Under certain conditions, hydrolysis of the final product can occur, reverting it to nicotinic acid and acetic acid.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time intervals and running them on a TLC plate alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. This allows you to determine when the reaction is complete.
Q5: What are the safety precautions I should take during this synthesis?
A5: Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Hydrogen gas used in the deoxygenation step is highly flammable and should be handled with extreme care, ensuring there are no ignition sources nearby. Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Final Product | 1. Incomplete acetylation of nicotinic acid N-oxide.2. Incomplete deoxygenation of the intermediate.3. Catalyst poisoning in the deoxygenation step.4. Product loss during work-up and purification. | 1. Monitor Acetylation with TLC: Ensure the starting nicotinic acid N-oxide spot has disappeared before proceeding. If the reaction is sluggish, consider extending the reflux time.2. Check Hydrogenation Setup: Verify that the hydrogenation apparatus is properly sealed and that there is a positive hydrogen pressure. Ensure adequate stirring to keep the catalyst suspended.3. Use Fresh Catalyst: If catalyst poisoning is suspected (e.g., from sulfur-containing impurities), use a fresh batch of Pd/C catalyst. Consider filtering the reaction mixture through a pad of Celite before adding the catalyst to remove potential poisons.4. Optimize Purification: During extraction, ensure proper phase separation and perform multiple extractions to maximize recovery. When precipitating the product, ensure the pH is adjusted accurately and allow sufficient time for complete precipitation. |
| Reaction Stalls (Incomplete Reaction) | 1. Insufficient reaction time or temperature.2. Deactivated catalyst.3. Presence of impurities in starting materials or solvents. | 1. Verify Reaction Conditions: Double-check that the reaction temperature and time align with the protocol. As mentioned, use TLC to monitor the reaction's progress.2. Address Catalyst Deactivation: If the deoxygenation stalls, it may be due to catalyst deactivation. Adding a fresh portion of the catalyst may help restart the reaction. For future runs, ensure the purity of the starting materials and solvents.3. Purify Starting Materials: If impurities are suspected, consider purifying the nicotinic acid N-oxide before use. Ensure solvents are of an appropriate grade and are dry. |
| Difficulty in Product Purification | 1. Presence of persistent impurities.2. Inappropriate recrystallization solvent.3. Oiling out during recrystallization. | 1. Identify Impurities: Use analytical techniques like NMR or LC-MS to identify the impurities. This can help in choosing an appropriate purification strategy.2. Optimize Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better results than a single solvent. Ethanol and chloroform/diethyl ether washes have been reported to be effective.[3]3. Prevent Oiling Out: If the product oils out during recrystallization, try using a larger volume of solvent, cooling the solution more slowly, or adding a co-solvent in which the product is less soluble to induce crystallization. |
| Dark-Colored Product | 1. Formation of colored byproducts due to overheating.2. Presence of residual catalyst in the final product. | 1. Control Temperature: Carefully control the temperature during the acetylation step to avoid decomposition and the formation of colored impurities.2. Efficient Catalyst Removal: Ensure complete removal of the Pd/C catalyst by filtering the reaction mixture through a pad of Celite after the deoxygenation step. If the product is still colored, a charcoal treatment during recrystallization can help decolorize it. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Acetylation and Catalytic Hydrogenation
This protocol is based on modern, high-yield methods.
Part 1: Acetylation of Nicotinic Acid N-Oxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add nicotinic acid N-oxide.
-
Reagent Addition: Add a molar excess of acetic anhydride. For example, for 30g of nicotinic acid N-oxide, 180 mL of acetic anhydride can be used.[3]
-
Heating: Heat the mixture to reflux (approximately 100-120°C) and maintain this temperature for about 6 hours.[3]
-
Monitoring: Monitor the reaction's progress by TLC until the nicotinic acid N-oxide is consumed.
-
Work-up: After completion, allow the mixture to cool. Remove the excess acetic anhydride under reduced pressure. The resulting intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, can be recrystallized from ethanol.[3]
Part 2: Deoxygenation of the Intermediate
-
Dissolution: Dissolve the intermediate from Part 1 in a suitable solvent. An aqueous solution of sodium hydroxide can be used. For instance, 1.0 g of the intermediate can be dissolved in 20 mL of a 4% aqueous sodium hydroxide solution.[3]
-
Catalyst Addition: To this solution, add 10% Palladium on carbon (Pd/C) catalyst. The amount of catalyst is typically around 10% by weight of the substrate.
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive hydrogen pressure (1-10 atm) while stirring vigorously at room temperature.[3]
-
Monitoring: The reaction is typically complete within a few hours. Monitor the uptake of hydrogen to determine the reaction's endpoint. A 20% excess of hydrogen uptake can be used as an indicator.[4]
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification:
-
Adjust the pH of the filtrate to approximately 2 with dilute hydrochloric acid.[3]
-
Extract the product with a suitable organic solvent, such as tetrahydrofuran (THF).[3]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be further purified by washing with a small amount of chloroform and diethyl ether or by recrystallization to yield pure this compound. A yield of over 93% has been reported using this method.[3]
-
Quantitative Data
Table 1: Reaction Conditions for the Synthesis of this compound
| Step | Parameter | Value/Range | Reference |
| Acetylation | Starting Material | Nicotinic Acid N-Oxide | [3] |
| Reagent | Acetic Anhydride | [3] | |
| Temperature | 100 - 120 °C (Reflux) | [3] | |
| Reaction Time | ~6 hours | [3] | |
| Yield of Intermediate | ~60% | [3] | |
| Deoxygenation | Starting Material | 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide | [3] |
| Catalyst | 10% Pd/C | [4] | |
| Solvent | 4% aq. NaOH | [3] | |
| Hydrogen Pressure | 1 - 10 atm | [3] | |
| Temperature | Room Temperature | [3] | |
| pH for Work-up | ~2 | [3] | |
| Overall Yield | >93% | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
Troubleshooting common side reactions in 2-Acetylnicotinic acid synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Acetylnicotinic acid, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and modern synthetic route for this compound?
A1: The most prevalent and contemporary method involves a two-step process. First, nicotinic acid N-oxide undergoes acetylation using acetic anhydride. This is followed by a deoxygenation step, which is now commonly performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] This newer method is favored due to its environmental benefits and higher yields compared to older methods that utilized hazardous reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃).[2]
Q2: I am getting a low yield of this compound. What are the potential general causes?
A2: Low yields in this synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure that the nicotinic acid N-oxide and acetic anhydride are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of side products.
-
Moisture: The presence of water can lead to the hydrolysis of acetic anhydride and affect the acetylation step.
-
Inefficient Deoxygenation: The catalytic activity of Pd/C can be compromised by impurities, leading to incomplete conversion of the N-oxide intermediate.
-
Work-up and Purification Losses: Significant product loss can occur during extraction, crystallization, and filtration steps.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][4] These techniques allow for the identification of the starting material, intermediate (this compound N-oxide), the desired product, and any significant side products. A comparison of the chromatographic retention parameters can help in tracking the conversion.[3]
Troubleshooting Guide: Common Side Reactions
This guide addresses specific side reactions that can occur during the synthesis of this compound and provides strategies for their mitigation.
Issue 1: Presence of this compound N-Oxide in the Final Product
Q: My final product is contaminated with the N-oxide of this compound. What causes this and how can I resolve it?
A: This issue arises from incomplete deoxygenation of the intermediate formed after the acetylation of nicotinic acid N-oxide.
Root Causes and Solutions:
| Root Cause | Troubleshooting Suggestion |
| Inactive Catalyst | The Palladium on carbon (Pd/C) catalyst may be old or poisoned. Use fresh, high-quality catalyst for each reaction. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the scale of the reaction. A typical loading is around 10% by weight relative to the substrate.[5] |
| Inadequate Hydrogen Pressure | The hydrogenation may require a specific hydrogen pressure to proceed efficiently. Ensure a proper seal on your hydrogenation apparatus and maintain a consistent pressure. |
| Short Reaction Time | The deoxygenation reaction may not have been allowed to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
Purification Strategy: If your final product is contaminated with the N-oxide, separation can be challenging due to similar polarities. Careful column chromatography on silica gel may be effective.
Issue 2: Formation of Pyridone Byproducts
Q: I have identified 2-pyridone and/or 6-pyridone derivatives as impurities. How are these formed and how can I prevent them?
A: The reaction of pyridine N-oxides with acetic anhydride can lead to the formation of an acetoxy intermediate at the 2-position.[6] Subsequent hydrolysis of this intermediate during work-up can yield the corresponding 2-pyridone. The formation of 6-pyridones is also a known side reaction in nicotinic acid chemistry.
Root Causes and Solutions:
| Reaction Parameter | Effect on Pyridone Formation | Recommended Action |
| Temperature of Acetylation | Higher temperatures can promote the rearrangement to the acetoxy intermediate. | Conduct the acetylation at the lowest effective temperature. Refluxing is common, but precise temperature control is crucial.[2] |
| Reaction Time of Acetylation | Prolonged reaction times at elevated temperatures can increase the formation of the acetoxy intermediate. | Monitor the formation of the acetylated N-oxide intermediate and proceed to the deoxygenation step once it is complete. |
| Work-up Conditions | Aqueous work-up, especially under basic conditions, can hydrolyze the acetoxy intermediate to the pyridone. | Perform the aqueous work-up under neutral or slightly acidic conditions and at a low temperature. |
Purification Strategy: Pyridones have different polarity and acidity compared to this compound. They can often be removed by careful pH adjustment during aqueous extraction or by column chromatography.
Issue 3: Over-reduction of the Pyridine Ring
Q: My analysis shows the presence of piperidine derivatives. What leads to this over-reduction?
A: The catalytic hydrogenation step for deoxygenation can sometimes lead to the reduction of the aromatic pyridine ring to a piperidine ring, especially under harsh conditions.
Root Causes and Solutions:
| Reaction Parameter | Effect on Over-reduction | Recommended Action |
| Hydrogen Pressure | High hydrogen pressure increases the likelihood of ring reduction. | Use the minimum effective hydrogen pressure for the deoxygenation. |
| Temperature | Elevated temperatures during hydrogenation can promote over-reduction. | Perform the hydrogenation at or near room temperature if possible. |
| Catalyst Type and Loading | More active catalysts or higher catalyst loadings can lead to over-reduction. | Use a standard 5% or 10% Pd/C catalyst and avoid excessively high loadings. |
| Reaction Time | Extended reaction times after the N-oxide has been consumed can lead to ring reduction. | Monitor the reaction closely and stop it as soon as the deoxygenation is complete. |
Purification Strategy: The basicity of the piperidine derivatives is significantly higher than that of this compound. Acid-base extraction is a highly effective method for their removal. Wash the organic extract containing the product with a dilute acid solution to remove the basic piperidine byproduct.
Issue 4: Decarboxylation of the Product
Q: I am observing a lower than expected yield and potential formation of 2-acetylpyridine. Could decarboxylation be the issue?
A: Yes, nicotinic acid and its derivatives can undergo decarboxylation, particularly at elevated temperatures, leading to the loss of the carboxylic acid group.
Root Causes and Solutions:
| Process Step | Condition Leading to Decarboxylation | Recommended Action |
| Acetylation | Excessive temperature during the reaction with acetic anhydride. | Maintain the reaction temperature as specified in reliable protocols (e.g., 100-110°C) and avoid overheating.[2] |
| Distillation/Purification | High temperatures during solvent removal or distillation of the product. | Use vacuum distillation or rotary evaporation at the lowest possible temperature to remove solvents. Avoid distilling the final product if it is a solid. |
Purification Strategy: If 2-acetylpyridine is formed, its lower polarity compared to this compound allows for separation by column chromatography or selective extraction.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a modern approach utilizing catalytic hydrogenation for deoxygenation.
Materials:
-
Nicotinic acid N-oxide
-
Acetic anhydride
-
10% Palladium on carbon (Pd/C)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Methanol
-
Hydrogen gas
Procedure:
-
Acetylation: In a round-bottom flask, suspend nicotinic acid N-oxide in acetic anhydride. Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours.[2] Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After cooling, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Deoxygenation: Dissolve the crude this compound N-oxide intermediate in water and adjust the pH to 9 with a solution of sodium hydroxide.[5] Add 10% Pd/C catalyst (approximately 10% by weight of the substrate).
-
Hydrogenation: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Hydrogenate the mixture at room temperature under a slight positive pressure of hydrogen until the uptake of hydrogen ceases.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of water.
-
Acidification and Isolation: Cool the filtrate in an ice bath and adjust the pH to 2.5 with hydrochloric acid.[5] The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like methanol.
Visualizations
Signaling Pathway: Synthesis and Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Experimental Workflow: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 2. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 3. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing reaction conditions for the acetylation of nicotinic acid N-oxide
Welcome to the technical support center for the acetylation of nicotinic acid N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the acetylation of nicotinic acid N-oxide.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to the appropriate temperature (typically refluxing acetic anhydride, around 140°C) and for a sufficient duration (e.g., 3-6 hours).[1][2] Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. |
| Suboptimal Temperature: The reaction is sensitive to temperature. Too low a temperature will result in a slow or incomplete reaction. | Maintain a steady reaction temperature between 130-150°C.[2] Use a heating mantle with a temperature controller and a reflux condenser to maintain a constant temperature and prevent solvent loss. | |
| Hydrolysis of Acetic Anhydride: The presence of water will hydrolyze the acetic anhydride, rendering it ineffective. | Use anhydrous acetic anhydride and ensure all glassware is thoroughly dried before use. | |
| Formation of Side Products | Deoxygenative α-acetoxylation: In some cases, particularly with related 3-substituted pyridine 1-oxides, deoxygenation followed by acetoxylation at the alpha position can occur.[2] | While challenging to completely avoid with certain substrates, ensuring the reaction is carried out under strictly anhydrous conditions can help. The primary reported reaction with nicotinic acid N-oxide itself leads to 2-acetylation.[2] |
| Formation of 2-hydroxy-N-acetylnicotinamide or 3-pyridinecarbonitrile 1-oxide: These side products have been observed when starting with nicotinamide 1-oxide.[2] | This is specific to the amide starting material. When using nicotinic acid N-oxide, these products are not expected. Ensure you are using the correct starting material. | |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Residual acetic anhydride or other side products can inhibit crystallization. | After the reaction, excess acetic anhydride should be removed under vacuum.[2] The crude product can be purified by chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[1][2] |
| Product is the Acetate Tautomer: The initial product of the reaction is the acetate of the ring tautomer of 2-acetylnicotinic acid 1-oxide, which may have different physical properties.[2] | This tautomer can be hydrolyzed to the desired this compound 1-oxide by heating with water.[2] | |
| Inconsistent Results | Variability in Reagent Quality: The purity of nicotinic acid N-oxide and acetic anhydride can affect the reaction outcome. | Use high-purity, anhydrous reagents from a reliable supplier. |
| Reaction Scale: Reaction conditions may need to be re-optimized when scaling up or down. | When changing the scale, consider factors like heat transfer and mixing efficiency. A pilot reaction at the new scale is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between nicotinic acid N-oxide and boiling acetic anhydride?
A1: The primary product is initially the acetate of the ring tautomer of this compound 1-oxide.[2] This intermediate is readily hydrolyzed to this compound 1-oxide upon heating with water.[2]
Q2: What is the proposed mechanism for the 2-acetylation of nicotinic acid N-oxide?
A2: The reaction is thought to proceed via an intramolecular electrophilic reaction. The initial step involves the formation of a mixed anhydride of nicotinic acid 1-oxide and acetic acid. This is followed by an electrophilic attack at the 2-position of the pyridine ring, driven by the electron-donating effect of the N-oxide function.[2]
Q3: What is the typical reaction temperature and time for this acetylation?
A3: The reaction is generally carried out by heating nicotinic acid N-oxide in acetic anhydride at temperatures ranging from 100°C to 150°C.[1][2] Reaction times can vary from 3 to 6 hours.[1][2]
Q4: How can the excess acetic anhydride be removed after the reaction?
A4: Excess acetic anhydride can be removed by distillation under reduced pressure (in vacuo).[1][2]
Q5: What is a suitable method for purifying the final product?
A5: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[1][2]
Q6: Are there alternative reagents to acetic anhydride for this transformation?
A6: While acetic anhydride is the most commonly cited reagent for this specific 2-acetylation, other acetylating agents like acetyl chloride have been explored with related compounds, though they may lead to different products or reaction efficiencies.[2]
Experimental Protocols
Acetylation of Nicotinic Acid N-Oxide
This protocol is based on procedures described in the literature.[1][2]
Materials:
-
Nicotinic acid N-oxide
-
Acetic anhydride (anhydrous)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Silica gel (for chromatography, optional)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nicotinic acid N-oxide (e.g., 30 g, 0.216 mol).
-
Addition of Reagent: Add a sufficient volume of acetic anhydride (e.g., 180 mL) to the flask.
-
Heating: Heat the mixture to 100-110°C and maintain it at this temperature with stirring for 6 hours.[1] The mixture should be refluxing.
-
Work-up:
-
Hydrolysis of Tautomer (if necessary): The resulting residue, which is primarily 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, can be heated with water on a steam bath to hydrolyze it to this compound 1-oxide.[2]
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.[1]
-
Chromatography (optional): If further purification is needed, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform and methanol).[2]
-
Data Presentation
Table 1: Summary of Reaction Conditions for Acetylation of Nicotinic Acid N-Oxide Derivatives
| Starting Material | Reagent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Nicotinic acid N-oxide | Acetic anhydride | 100-110 | 6 | 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide | 60 | [1] |
| Nicotinamide 1-oxide | Acetic anhydride | 130-140 | 4 | 2-hydroxy-N-acetylnicotinamide and 3-pyridinecarbonitrile 1-oxide | 30 and 25, respectively | [2] |
| N-Acetylnicotinamide 1-oxide | Acetic anhydride | 140-150 | 3 | 2-hydroxy-N-acetylnicotinamide | 60 | [2] |
Visualizations
Caption: Experimental workflow for the acetylation of nicotinic acid N-oxide.
References
Technical Support Center: 2-Acetylnicotinic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Acetylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. For syntheses starting from nicotinic acid N-oxide and acetic anhydride, potential impurities include:
-
Unreacted Starting Materials: Nicotinic acid N-oxide and residual acetic anhydride.
-
Reaction Intermediates: Such as 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, which may not have fully undergone deoxygenation[1].
-
By-products: Formed from side reactions during the acetylation or deoxygenation steps.
-
Residual Solvents: Solvents used during the synthesis and work-up (e.g., ethanol, tetrahydrofuran, chloroform, diethyl ether)[1].
-
Reagents from Older Methods: If traditional deoxygenation methods were used, impurities containing phosphorus might be present from reagents like PBr₃ or PCl₃[1][2].
Q2: What is the recommended first-line purification method for crude this compound?
A2: An acid-base extraction is a highly effective and commonly cited method for initial purification[1][2]. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The general process involves dissolving the crude material in an aqueous alkaline solution, washing away non-acidic impurities, and then re-precipitating the purified product by acidifying the aqueous solution[1].
Q3: Which solvent system is best for recrystallizing this compound?
A3: While specific data is limited, ethanol or a mixed solvent system of ethanol and water is a promising choice for recrystallization. A patent for preparing this compound mentions the use of ethanol for recrystallizing an intermediate[1]. For a structurally similar compound, 2-acetamidonicotinic acid, recrystallization from ethanol or an ethanol-water mixture is recommended[3]. The ideal solvent or solvent pair should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Q4: How can I monitor the purity of my sample during the purification process?
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is lower than the melting point of the solute, or the solution is supersaturated with impurities. | 1. Re-heat the solution to dissolve the oil. 2. Add more of the "good" solvent to decrease saturation. 3. If using a solvent pair, add more of the solvent in which the compound is more soluble. 4. Ensure a slow cooling rate to promote crystal formation over oiling. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 2. Add a seed crystal of pure this compound. 3. Evaporate some of the solvent to increase the concentration and cool again. 4. If recovery remains low, consider a different solvent or a two-solvent system. |
| Very low recovery of purified product. | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Check the filtrate for precipitated product; if present, cool longer or concentrate the filtrate for a second crop. |
| Product is still colored after recrystallization. | The colored impurity has similar solubility properties to the product, or it is trapped within the crystal lattice. | 1. Perform a hot filtration step: dissolve the crude product in the solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through fluted filter paper or celite to remove the charcoal and adsorbed impurities before cooling. 2. A second recrystallization may be necessary. |
Acid-Base Extraction Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete precipitation of product after acidification. | The pH is not low enough to fully protonate the carboxylate, or the product has some solubility in the acidic aqueous solution. | 1. Check the pH of the solution with a pH meter or pH paper. Adjust to pH 2 or lower with a suitable acid (e.g., dilute HCl)[1]. 2. Cool the solution in an ice bath to decrease the solubility of the product. 3. If precipitation is still incomplete, extract the acidic aqueous layer with an appropriate organic solvent (like THF or ethyl acetate) to recover the dissolved product[1]. |
| An emulsion forms at the aqueous/organic interface. | The two layers are not separating cleanly, often due to fine particulate matter or high concentrations of dissolved substances. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. 2. Allow the mixture to stand undisturbed for a longer period. 3. Gently swirl the mixture instead of vigorous shaking. 4. Filter the entire mixture through a pad of Celite or glass wool to break up the emulsion. |
| The final product has a low melting point or appears wet. | The product is not fully dry and contains residual water or extraction solvent. | 1. Ensure the product is thoroughly dried under vacuum, preferably in a desiccator or vacuum oven. 2. If residual organic solvent is suspected, wash the filtered crystals with a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane) before drying[1]. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is adapted from a patented method for producing high-purity this compound[1].
-
Dissolution: Dissolve the crude this compound in a 4% aqueous sodium hydroxide solution. Use enough solution to fully dissolve the material with stirring.
-
Optional Wash: Transfer the alkaline solution to a separatory funnel and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any neutral impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add dilute hydrochloric acid dropwise with stirring until the pH of the solution reaches 2. A precipitate of pure this compound should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold water to remove inorganic salts, followed by a wash with a non-polar solvent like cold diethyl ether to help remove residual water and organic impurities[1].
-
Drying: Dry the purified product under vacuum to a constant weight. A yield of over 93% can be expected[1].
Protocol 2: Purity Assessment by HPLC (Starting Method)
This is a proposed starting method for purity analysis based on methods for similar compounds[4][5][6]. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 265 nm[4] |
| Injection Volume | 5-10 µL |
| Sample Prep | Dissolve sample in a small amount of mobile phase or a compatible solvent like methanol. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for product oiling out.
References
- 1. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 2. This compound (89942-59-6) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the formation of byproducts in 2-Acetylnicotinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylnicotinic acid. Our focus is on preventing the formation of byproducts to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely adopted and efficient method is a two-step process starting from nicotinic acid N-oxide. The first step involves acetylation using acetic anhydride, followed by a deoxygenation step.[1][2] This modern approach is favored for its environmental benefits and cost-effectiveness compared to older methods that utilized harsh reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃).[1][3]
Q2: What are the primary byproducts to be aware of during this synthesis?
A2: The main potential byproducts are related to the two key reaction stages. During the deoxygenation/reduction step, over-reduction of the pyridine ring can occur, leading to the formation of piperidine derivatives.[4] In the initial acetylation step, incomplete reaction or side reactions could potentially lead to other impurities, though the primary concern is often the subsequent reduction.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the appearance of the desired product and any byproducts, enabling you to stop the reaction at the optimal time.
Q4: Are there alternative synthesis routes for this compound?
A4: Yes, an alternative route involves the ozonolysis of 8-methylquinoline.[4] However, the synthesis starting from nicotinic acid N-oxide is generally more common in laboratory and industrial settings due to its efficiency and milder conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing byproduct formation.
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material
-
Potential Cause 1: Incomplete Acetylation. The reaction of nicotinic acid N-oxide with acetic anhydride may not have gone to completion.
-
Recommended Solution:
-
Ensure the reaction is carried out under reflux conditions, typically at a temperature of 100-120 °C.[3]
-
Use a sufficient excess of acetic anhydride.
-
Increase the reaction time and monitor the consumption of the starting material by TLC or HPLC.
-
-
-
Potential Cause 2: Inefficient Deoxygenation. The catalytic hydrogenation may not be proceeding efficiently.
-
Recommended Solution:
-
Check the quality and activity of the Pd/C catalyst. Use a fresh batch if necessary.
-
Ensure a proper hydrogen atmosphere is maintained throughout the reaction.
-
Optimize the catalyst loading. A typical range is 0.5 to 3% Pd/C.[3]
-
-
Issue 2: Formation of Over-reduced Byproducts (Piperidine Derivatives)
-
Potential Cause: Harsh Hydrogenation Conditions. Excessive temperature, pressure, or a highly active catalyst can lead to the reduction of the pyridine ring.[4][5]
-
Recommended Solution:
-
Control Reaction Temperature: Maintain a moderate reaction temperature. The hydrogenation of pyridines can be sensitive to heat.
-
Optimize Hydrogen Pressure: Use the lowest effective hydrogen pressure. Pressures in the range of 1 to 10 atm have been reported to be effective.[3]
-
Catalyst Selection and Loading: The activity of the Pd/C catalyst can vary. A 5% or 10% Pd/C is commonly used. If over-reduction is observed, consider using a lower loading or a less active catalyst. One study noted that 1% Pd/C favored deoxygenation without over-reduction, while 5% or 10% Pd/C led to the formation of the piperidine derivative.[4]
-
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Presence of Multiple Byproducts. A combination of incomplete reaction and side reactions can lead to a complex mixture that is difficult to purify.
-
Recommended Solution:
-
Optimize Reaction Conditions: First, address the root cause of byproduct formation by optimizing the acetylation and deoxygenation steps as described above.
-
Aqueous Work-up: The product can be purified by treatment with an alkaline aqueous solution followed by an acidic aqueous solution.[1][3] This helps to remove acidic and basic impurities.
-
Recrystallization: Recrystallization from a suitable solvent system can be an effective final purification step.
-
-
Data Presentation
Table 1: Influence of Pd/C Catalyst Loading on Deoxygenation Product Distribution
| Catalyst Loading | Primary Product | Major Byproduct | Reference |
| 1% Pd/C | This compound (deoxygenated product) | - | [4] |
| 5% Pd/C | Piperidine derivative (over-reduced product) | - | [4] |
| 10% Pd/C | Piperidine derivative (over-reduced product) | - | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Nicotinic Acid N-Oxide
This protocol is based on modern, optimized methods.[1][3]
Step 1: Acetylation of Nicotinic Acid N-Oxide
-
In a round-bottom flask equipped with a reflux condenser, combine nicotinic acid N-oxide and a molar excess of acetic anhydride.
-
Heat the mixture to reflux (approximately 100-120 °C) and maintain for several hours.
-
Monitor the reaction progress by TLC until the nicotinic acid N-oxide is consumed.
-
After completion, cool the reaction mixture and carefully remove the excess acetic anhydride under reduced pressure. The intermediate formed is 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide.[3]
Step 2: Deoxygenation of the Intermediate
-
Dissolve the crude intermediate from Step 1 in a suitable alcohol solvent (e.g., methanol or ethanol).
-
Transfer the solution to a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (e.g., 1-3% by weight).
-
Pressurize the vessel with hydrogen gas (1-10 atm).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Monitor the reaction by TLC or HPLC to ensure the disappearance of the intermediate and the formation of the desired product.
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
The filtrate containing the product can then be subjected to a purification procedure.
Step 3: Purification
-
To the filtrate, add an alkaline aqueous solution (e.g., 4% NaOH) and stir.
-
Acidify the solution to a pH of 2-3 with an acidic aqueous solution (e.g., HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or THF).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Mandatory Visualization
References
Technical Support Center: Scaling Up the Synthesis of 2-Acetylnicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of 2-Acetylnicotinic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthesis process. Here are the most common culprits and their solutions:
-
Incomplete Acetylation: The initial reaction of nicotinic acid N-oxide with acetic anhydride may not have gone to completion.
-
Solution: Ensure the reaction mixture is refluxed at an appropriate temperature (100-120 °C) for a sufficient duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
-
Inefficient Deoxygenation: The palladium-catalyzed deoxygenation is a critical step.
-
Solution: The concentration and quality of the Palladium on carbon (Pd/C) catalyst are crucial. Using a 0.5 to 3% Pd/C catalyst under a hydrogen atmosphere of 1 to 10 atm has been shown to result in high yields.[1] Ensure the catalyst is fresh and properly dispersed in the reaction mixture. Inadequate hydrogen pressure can also lead to an incomplete reaction.
-
-
Suboptimal pH during Workup: Incorrect pH adjustments during the purification process can lead to product loss.
-
Loss during Purification: Significant amounts of product can be lost during recrystallization if the solvent volume is not optimized.
-
Solution: Use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation. Washing the collected crystals with a small amount of cold solvent can help remove impurities without significant product loss.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: The formation of byproducts is a common issue. The most likely side products depend on the starting materials and reaction conditions.
-
Starting from Nicotinic Acid directly: Attempting to synthesize this compound directly from nicotinic acid and acetic anhydride can lead to the formation of 2-pyridone and 6-pyridone as byproducts.[1]
-
Solution: The recommended and more efficient pathway is to start from nicotinic acid N-oxide. This directs the acetylation to the desired position and avoids the formation of these particular side products.
-
-
During Deoxygenation: In some cases, over-reduction of the pyridine ring can occur, especially with higher concentrations of Pd/C (5% or 10%).[3]
-
Solution: Use a lower concentration of Pd/C (e.g., 1%) to favor the deoxygenation of the N-oxide without reducing the pyridine ring.[3] Careful monitoring of hydrogen uptake is also important to prevent over-reduction.
-
Q3: The deoxygenation step is sluggish or appears to have stalled. What should I do?
A3: A stalled deoxygenation reaction is often related to the catalyst or the reaction environment.
-
Catalyst Deactivation: The Pd/C catalyst can be poisoned by impurities.
-
Solution: Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may restart the reaction.
-
-
Insufficient Hydrogen Pressure: The reaction requires a positive hydrogen pressure to proceed efficiently.
-
Solution: Check for leaks in your hydrogenation apparatus. Ensure a constant hydrogen pressure of 1 to 10 atm is maintained throughout the reaction.[1]
-
-
Poor Mixing: Inadequate stirring can prevent the catalyst from being effectively dispersed, leading to a slow reaction rate.
-
Solution: Use a robust stirring mechanism to ensure the catalyst is suspended in the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended modern synthesis route for this compound for lab-scale production?
A1: The most improved and scalable method involves a three-step process starting from nicotinic acid N-oxide.[4] This method is more environmentally friendly and cost-effective than traditional approaches that use harsh reagents like PBr₃ or PCl₃.[4] The key steps are:
-
Acetylation: Reaction of nicotinic acid N-oxide with acetic anhydride.[4]
-
Deoxygenation: Palladium on carbon (Pd/C) catalyzed hydrogenation.[4]
-
Purification: Treatment with alkaline and acidic aqueous solutions.[4]
Q2: What are the key advantages of using the nicotinic acid N-oxide route?
A2: This modern synthesis method offers several advantages:
-
Higher Yield and Purity: This process is known to produce this compound with high yield (over 93%) and purity.[1]
-
Environmental Benefits: It avoids the use of environmentally harmful phosphorus halides.
-
Cost-Effectiveness: The reagents and catalyst are more economical for larger scale production.
-
Scalability: The procedure is amenable to scaling up for lab production.
Q3: What are the typical physical properties of this compound?
A3: this compound is a solid with a melting point of approximately 100-102°C.[4] It is soluble in water and organic solvents.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Acetylation | ||
| Starting Material | Nicotinic acid N-oxide | [1] |
| Reagent | Acetic anhydride | [1] |
| Temperature | 100 - 120 °C (Reflux) | [1] |
| Deoxygenation | ||
| Catalyst | 0.5 - 3% Palladium on carbon (Pd/C) | [1] |
| Hydrogen Pressure | 1 - 10 atm | [1] |
| Purification | ||
| pH for Precipitation | 2.5 | [2] |
| Initial pH for wash | 9 | [2] |
Table 2: Reported Yields for the Synthesis of this compound
| Synthesis Method | Reported Yield | Reference |
| From Nicotinic acid N-oxide with Pd/C deoxygenation | > 93% | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Nicotinic Acid N-oxide
This protocol is based on established and improved synthesis methods.
Step 1: Acetylation of Nicotinic Acid N-oxide
-
In a round-bottom flask equipped with a reflux condenser, combine nicotinic acid N-oxide and acetic anhydride.
-
Heat the mixture to reflux at a temperature between 100-120 °C.[1]
-
Maintain the reflux for a period sufficient to ensure the complete consumption of the starting material, as monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Deoxygenation
-
To the cooled reaction mixture, add an appropriate alcohol solvent.
-
Carefully add 0.5 - 3% Palladium on carbon (Pd/C) catalyst.[1]
-
Transfer the mixture to a hydrogenation apparatus.
-
Pressurize the system with hydrogen gas to 1 - 10 atm.[1]
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
Step 3: Workup and Purification
-
Once the deoxygenation is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the alcohol solvent used in the reaction.
-
Combine the filtrates and treat with an alkaline aqueous solution (e.g., 4% NaOH) and stir at room temperature.[1] Adjust the pH to 9 with 6N NaOH.[2]
-
Acidify the solution to a pH of 2-3 with an acidic aqueous solution (e.g., dilute HCl) to precipitate the crude this compound.[1]
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. | Semantic Scholar [semanticscholar.org]
- 4. This compound (89942-59-6) for sale [vulcanchem.com]
Addressing low purity issues in 2-Acetylnicotinic acid crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the crystallization of 2-acetylnicotinic acid.
Troubleshooting Guides
Issue 1: The final product has a low melting point and appears discolored (yellowish or brownish).
Question: My crystallized this compound has a melting point significantly lower than the expected 100-102°C and is not a white crystalline solid. What are the likely causes and how can I resolve this?
Answer:
A low melting point and discoloration are primary indicators of impurities. The most common culprits are residual starting materials, byproducts from the synthesis, or degradation of the product.
Potential Impurities and Their Removal:
-
Unreacted Nicotinic Acid N-oxide: This starting material can persist if the initial acetylation and subsequent deoxygenation reactions are incomplete.
-
Nicotinic Acid: This can form if the acetyl group is hydrolyzed during the workup or purification steps.[1]
-
Colored Byproducts: The synthesis from nicotinic acid N-oxide, while generally clean, can sometimes produce minor colored impurities, especially if reaction temperatures are not well-controlled.
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for removing the majority of impurities. The choice of solvent is critical for successful purification.
-
Activated Charcoal Treatment: To remove colored impurities, a treatment with activated charcoal during the recrystallization process is recommended.
-
pH Adjustment during Workup: Proper pH control during the aqueous workup is crucial for isolating the product and removing acidic or basic impurities.
Issue 2: The yield of pure this compound after crystallization is very low.
Question: I am losing a significant amount of my product during the crystallization process. What factors could be contributing to this low recovery?
Answer:
Low yield is a common issue in crystallization and can often be addressed by optimizing the crystallization conditions.
Potential Causes and Solutions:
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude this compound.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
-
-
Inappropriate Solvent Choice: The ideal solvent should have high solubility for this compound at high temperatures and low solubility at low temperatures.
-
Solution: Refer to the solvent selection table below and perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Based on the modern synthesis route starting from nicotinic acid N-oxide, the most probable impurities are:
-
Nicotinic acid N-oxide: Unreacted starting material.
-
Nicotinic acid: Resulting from the hydrolysis of the final product.[1]
-
Residual Palladium Catalyst: If filtration after the deoxygenation step is not thorough.
-
Side-reaction products: Although the modern synthesis is high-yielding, minor side-products can occur.
Q2: How do I choose the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent will dissolve the this compound when hot but not when cold. Conversely, it should either dissolve the impurities at all temperatures or not at all. Given that this compound is soluble in water and organic solvents, a mixed solvent system or a single protic solvent is often a good starting point.[2]
Q3: Can I re-work the mother liquor to recover more product?
A3: Yes. The mother liquor can be concentrated by evaporating a portion of the solvent and then cooling the solution again to induce a second crop of crystals. However, be aware that this second crop may be less pure than the first and might require a separate recrystallization.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point close to the literature value (100-102°C) is a good indicator of high purity.[2]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Data Presentation
Table 1: Solubility of Nicotinic Acid (a related compound) in Common Solvents at 25°C
| Solvent | Molar Solubility (mol/dm³) |
| Water | 0.134 |
| Ethanol | 0.023 |
| Acetone | 0.005 |
| Acetonitrile | 0.002 |
| Diethyl Ether | 0.001 |
| Dimethyl Sulfoxide (DMSO) | 0.457 |
Note: This data is for nicotinic acid and should be used as a qualitative guide for selecting a starting solvent for this compound solubility tests. The acetyl group in this compound will influence its solubility.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing common impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue adding the hot solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the activated charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM, pH 3.0) is a common starting point for the analysis of pyridine carboxylic acids. The exact ratio should be optimized to achieve good separation.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the crystallized this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm (based on the chromophore of the pyridine ring)
-
Column Temperature: 30°C
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the calibration curve generated from the standards.
Visualizations
Caption: Troubleshooting workflow for low purity issues in this compound crystallization.
Caption: Simplified pathway of this compound synthesis and the origin of common impurities.
References
Effect of solvent choice on 2-Acetylnicotinic acid reaction rate
Welcome to the Technical Support Center for the synthesis of 2-Acetylnicotinic acid. This resource is intended for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions and troubleshooting common issues, with a specific focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed synthesis method involves the acetylation of nicotinic acid N-oxide with acetic anhydride, followed by a deoxygenation step.[1][2] A notable improvement in this process utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere for the deoxygenation, which is a more environmentally friendly and efficient alternative to older methods using reagents like PBr₃ or PCl₃.[1][3]
Q2: How does the choice of solvent impact the reaction rate of nicotinic acid derivatives?
A2: The solvent plays a crucial role in stabilizing the transition state of the reaction. For reactions involving 2-substituted nicotinic acids, the reaction rate is significantly influenced by the solvent's polarity and its ability to participate in hydrogen bonding. Aprotic solvents can accelerate the reaction by stabilizing the ion-pair in the transition state.[4] The choice of solvent can dramatically alter reaction kinetics, as detailed in the quantitative data section below.
Q3: My reaction is proceeding very slowly. What is a likely cause related to my solvent choice?
A3: If your reaction is slow, your solvent may not be sufficiently polar to stabilize the transition state effectively. For instance, in reactions with nicotinic acid derivatives, solvents with higher polarity, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), have been shown to result in significantly higher reaction rate constants compared to less polar aprotic solvents.[4] Consider switching to a more polar aprotic solvent.
Q4: I am observing low yields in my synthesis of this compound. How can I troubleshoot this?
A4: Low yields can stem from several factors. First, ensure your reagents, particularly any catalysts, are active and used in the correct stoichiometric amounts. If using a palladium catalyst for deoxygenation, ensure it has not been deactivated. Also, confirm that the reaction temperature is optimal for the chosen solvent. If the issue persists, consider that the solvent might not be ideal for the reaction, leading to side reactions or incomplete conversion. Trying a different solvent from our provided data table may improve your yield. For general troubleshooting on low yields, it is also advisable to ensure anhydrous conditions if your reagents are moisture-sensitive.[5]
Q5: I am having trouble with the purification of my final product. Could the solvent be the cause?
A5: Yes, the reaction solvent can impact the impurity profile of your crude product. Some solvents may promote side reactions, leading to impurities that are difficult to separate. Additionally, if the solvent is not fully removed during work-up, it can interfere with crystallization or chromatography. If you are facing purification challenges, consider a solvent that is known to provide cleaner reactions, even if the reaction rate is slightly lower. For issues with crystallization, such as the product "oiling out," you might need to add slightly more solvent or switch to a solvent system with a lower boiling point.[6]
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Slow Reaction Rate | The solvent has low polarity and is unable to effectively stabilize the charged transition state. | Switch to a more polar aprotic solvent such as DMSO or DMF, which have been shown to increase reaction rates for nicotinic acid derivatives.[4] |
| Low Product Yield | The solvent may be promoting side reactions or may not be optimal for catalyst activity. For instance, an alcohol solvent is specified for the deoxygenation step in one patented process.[3] | If your current solvent is not providing good results, experiment with an alternative from the provided data table. For the deoxygenation step, consider using an alcohol-based solvent. Ensure the reaction is monitored to determine the optimal reaction time. |
| Product Fails to Crystallize ("Oils Out") | The product may be coming out of the solution at a temperature above its melting point due to rapid cooling or insufficient solvent. | Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly to encourage crystal formation. If this fails, consider using a different crystallization solvent with a lower boiling point.[6] |
| Formation of Colored Impurities | The reaction temperature might be too high for the chosen solvent, leading to decomposition or side reactions. | Optimize the reaction temperature for your specific solvent. If colored impurities persist, a post-reaction treatment with activated charcoal during the work-up can be effective in removing them.[7] |
| Difficulty in Removing the Solvent | A high-boiling point solvent (e.g., DMSO, DMF) was used and is difficult to remove with a standard rotary evaporator. | For high-boiling point solvents, utilize a high-vacuum pump or perform a solvent exchange by diluting the reaction mixture with a lower-boiling solvent and then concentrating. |
Quantitative Data: Effect of Solvent on Reaction Rate
The following table summarizes the second-order rate constants for the reaction of a 2-substituted nicotinic acid with diazodiphenylmethane in various aprotic solvents at 30°C. While this is a model reaction, it provides valuable insights into how different solvents can influence the reactivity of the nicotinic acid core.
| Solvent | log k (dm³ mol⁻¹ min⁻¹) |
| N,N-Dimethylformamide | -0.611 |
| N,N-Dimethylacetamide | -0.940 |
| Acetone | 0.190 |
| Acetophenone | 0.714 |
Data sourced from a study on the reactivity of 2-substituted nicotinic acids.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Deoxygenation
This protocol is adapted from established synthesis methods.[3][8]
Materials:
-
This compound N-oxide
-
Sodium hydroxide (NaOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Methanol
-
Water
-
Celite
Procedure:
-
Dissolve this compound N-oxide (88.4 mmol) in 300 ml of water containing sodium hydroxide (88.4 mmol).
-
Adjust the pH of the solution to 9 using 6N NaOH.
-
Add 1.6 g of 10% palladium on carbon to the solution.
-
Hydrogenate the mixture until a 20% excess of hydrogen has been consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Adjust the pH of the filtrate to 2.5 with 6N HCl.
-
Remove the solvent via rotary evaporation.
-
Take up the resulting residue in methanol.
-
Filter the mixture and evaporate the filtrate to yield this compound.
Protocol 2: General Procedure for Studying Solvent Effects on Reaction Rate
This generalized protocol can be adapted to study the kinetics of this compound synthesis.
Materials:
-
Nicotinic acid N-oxide
-
Acetic anhydride
-
A selection of anhydrous solvents (e.g., DMF, Acetone, Acetonitrile)
-
Internal standard (for analytical monitoring)
-
Analytical instrument (e.g., HPLC, GC-MS)
Procedure:
-
In separate, temperature-controlled reaction vessels, dissolve nicotinic acid N-oxide in each of the chosen solvents.
-
Add a known concentration of an internal standard to each vessel.
-
Initiate the reaction by adding a stoichiometric amount of acetic anhydride to each vessel simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots using a calibrated analytical method (e.g., HPLC, GC-MS) to determine the concentration of the product and the remaining starting material.
-
Plot the concentration of the product versus time for each solvent.
-
Calculate the initial reaction rate for each solvent from the slope of the concentration-time curve at t=0.
Visualizations
Caption: Workflow for Kinetic Analysis of Solvent Effects.
References
- 1. This compound (89942-59-6) for sale [vulcanchem.com]
- 2. Buy this compound | 89942-59-6 [smolecule.com]
- 3. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Deactivation in 2-Acetylnicotinic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation step of 2-Acetylnicotinic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrogenation of the intermediate formed from nicotinic acid N-oxide and acetic anhydride, leading to the desired this compound. The primary catalyst discussed is Palladium on carbon (Pd/C).
Issue 1: Low or Stalled Reaction Conversion
-
Question: My hydrogenation reaction is showing low conversion, or has stalled completely. What are the likely causes?
-
Answer: A stalled or sluggish reaction is a primary indicator of catalyst deactivation. The most probable causes fall into three main categories: catalyst poisoning, suboptimal reaction conditions, or issues with the catalyst itself.
-
Catalyst Poisoning: The presence of impurities in the reaction mixture is a common culprit. These impurities can originate from the starting materials (nicotinic acid N-oxide, acetic anhydride), the solvent, or the hydrogen gas.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, pressure, and solvent. Deviations from the optimal parameters can lead to reduced catalyst activity.
-
Catalyst Integrity: Improper handling or storage of the Pd/C catalyst can lead to a loss of activity even before its introduction into the reactor.
-
Issue 2: Identifying the Source of Catalyst Poisoning
-
Question: How can I determine the source of the catalyst poison?
-
Answer: A systematic approach is necessary to pinpoint the source of contamination.
-
Analyze Starting Materials:
-
Nicotinic Acid N-Oxide: This starting material is typically synthesized by the oxidation of nicotinic acid. Residual oxidizing agents or byproducts from this synthesis can be detrimental to the Pd/C catalyst. Common impurities in the precursor nicotinic acid can include other pyridine derivatives, which may have different reactivities or binding affinities to the catalyst.[1][2][3][4]
-
Acetic Anhydride: Depending on the manufacturing process, acetic anhydride can contain impurities such as reducing substances, carbonylation byproducts, and halogen compounds.[5] Unsaturated compounds like methyl crotonate and vinyl acetate can also be present.[5]
-
-
Solvent Purity: Ensure the solvent used for the hydrogenation is of high purity and anhydrous. Alcohols are common solvents for this reaction.
-
Hydrogen Gas Quality: Use high-purity hydrogen gas. Contaminants such as carbon monoxide (CO) and sulfur compounds (H₂S) are potent poisons for palladium catalysts.
-
Issue 3: Visible Changes in the Catalyst
-
Question: I've observed a change in the appearance of my Pd/C catalyst (e.g., clumping, color change). What does this signify?
-
Answer: Physical changes in the catalyst can provide clues about the deactivation mechanism.
-
Agglomeration or Sintering: The catalyst particles may clump together, reducing the available surface area for the reaction. This can be caused by localized high temperatures within the reactor.
-
Color Change: While subtle, a change in the catalyst's appearance could indicate the deposition of byproducts or "coke" on the surface.
-
Issue 4: Gradual Decrease in Performance Over Several Runs
-
Question: The catalyst performs well initially, but its activity decreases with each subsequent use. What is causing this gradual deactivation?
-
Answer: This scenario points towards a few possibilities:
-
Leaching of Palladium: The active palladium metal can slowly dissolve into the reaction mixture, especially under acidic conditions.[6][7][8][9] The reaction mixture for the synthesis of this compound can be acidic due to the presence of carboxylic acid groups.
-
Progressive Coking: The gradual accumulation of high molecular weight byproducts on the catalyst surface can block active sites.
-
Irreversible Poisoning: The accumulation of poisons that bind strongly to the palladium surface will lead to a steady decline in activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons for Pd/C in this reaction?
A1: Based on the starting materials and general knowledge of palladium catalysts, the most likely poisons include:
-
Sulfur compounds: These are notorious for poisoning palladium catalysts, even at very low concentrations.
-
Nitrogen-containing heterocycles: While the reactants themselves are pyridine derivatives, certain impurities with different binding characteristics could act as competitive inhibitors.
-
Halides: If present in the acetic anhydride, halides can strongly adsorb to the catalyst surface.[10]
-
Carbon Monoxide (CO): Often present as an impurity in lower-grade hydrogen gas.
Q2: Can a deactivated Pd/C catalyst be regenerated?
A2: In some cases, yes. The success of regeneration depends on the deactivation mechanism.
-
Coking: Deactivation by the deposition of organic residues can often be reversed by washing with a suitable solvent or by a controlled oxidation (calcination) to burn off the carbonaceous material.
-
Poisoning: Regeneration from poisoning is more challenging. For reversibly adsorbed poisons, washing may be effective. For strongly chemisorbed poisons like sulfur, more aggressive chemical treatments or complete reprocessing of the catalyst may be necessary.
Q3: What are the ideal storage conditions for a Pd/C catalyst?
A3: To maintain its activity, Pd/C should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the palladium.
Q4: What is the effect of residual oxidizing agents from the nicotinic acid N-oxide synthesis?
A4: Residual oxidizing agents can be highly detrimental. They can oxidize the active Pd(0) to a less active or inactive palladium oxide (PdO).[10][11] It is crucial to ensure the nicotinic acid N-oxide is free from such impurities before use in the hydrogenation step.
Data Presentation
Table 1: Typical Reaction Parameters for Hydrogenation Step
| Parameter | Typical Range | Notes |
| Catalyst | 5-10% Pd/C | The loading can be adjusted based on reaction scale and desired rate. |
| Catalyst Loading | 1-10 mol% | Higher loading may be needed if impurities are present. |
| Solvent | Methanol, Ethanol, Water | The choice of solvent can influence reaction rate and solubility. |
| Temperature | 25-80 °C | Higher temperatures may increase the reaction rate but can also promote side reactions and sintering. |
| Hydrogen Pressure | 1-10 atm | Higher pressure generally increases the reaction rate. |
| pH | Can be acidic | The carboxylic acid functionality of the substrate can lead to acidic conditions. |
Table 2: Effect of Common Impurities on Pd/C Catalyst Performance
| Impurity | Likely Source | Effect on Catalyst | Severity |
| Sulfur Compounds | Hydrogen Gas, Starting Materials | Strong, often irreversible poisoning of active sites. | High |
| Carbon Monoxide (CO) | Hydrogen Gas | Competitive adsorption, blocking active sites. | High |
| Halide Ions (Cl⁻, Br⁻) | Acetic Anhydride | Adsorption on active sites, inhibiting reactivity. | Moderate to High |
| Other Pyridine Derivatives | Nicotinic Acid | Competitive inhibition. | Low to Moderate |
| Residual Oxidizing Agents | Nicotinic Acid N-Oxide | Oxidation of active Pd(0) to inactive Pd(II) oxides. | High |
| Water | Solvents, Starting Materials | Can affect catalyst-support interactions and promote sintering in some cases. | Low to Moderate |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation Step
-
Reactor Setup: To a suitable hydrogenation reactor, add the intermediate product from the reaction of nicotinic acid N-oxide and acetic anhydride.
-
Solvent Addition: Add a suitable solvent (e.g., methanol) to dissolve the starting material.
-
Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere if possible.
-
Inerting: Seal the reactor and purge several times with nitrogen followed by hydrogen to remove any residual air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure and begin stirring. Heat the reaction to the target temperature.
-
Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical methods such as TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate containing the this compound can then be further processed.
Protocol 2: Catalyst Regeneration by Solvent Washing (for Coking)
-
Catalyst Recovery: After the reaction, carefully filter the deactivated catalyst from the reaction mixture.
-
Washing: Wash the catalyst cake with a series of solvents to remove adsorbed organic material. A common sequence is to wash with the reaction solvent, followed by a more polar solvent like methanol, and then a less polar solvent like acetone or dichloromethane.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Activity Test: Test the activity of the regenerated catalyst on a small scale to determine the effectiveness of the washing procedure.
Mandatory Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nicotinic Acid Impurity 1 - CAS - 13362-26-0 | Axios Research [axios-research.com]
- 4. researchgate.net [researchgate.net]
- 5. US5362365A - Purification of acetic anhydride or acetic anhydride and acetic acid using ozone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
Workup procedure to minimize product loss of 2-Acetylnicotinic acid
Technical Support Center: 2-Acetylnicotinic Acid Synthesis
Welcome to the technical support center for the synthesis and workup of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize product loss and optimize their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup procedure for this compound.
Issue 1: Low Overall Yield After Synthesis and Workup
-
Question: I've completed the synthesis of this compound, but my final yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors throughout the synthesis and workup process. Here are some common areas to investigate:
-
Suboptimal Synthesis Method: Older synthesis methods for this compound that utilize harsh reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) for deoxygenation can lead to lower yields and environmental concerns.[1][2] A more modern and efficient approach involves the acetylation of nicotinic acid N-oxide with acetic anhydride, followed by deoxygenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2][3] This improved method is reported to produce this compound in high yield and purity.[1][2]
-
Inefficient Extraction: this compound has both acidic (carboxylic acid) and basic (pyridine ring) functionalities, making its solubility pH-dependent.[1][4] Inefficient extraction due to incorrect pH can be a major source of product loss.
-
Product Precipitation Issues: Improper pH adjustment during precipitation can lead to incomplete recovery of the product.
-
Issue 2: Difficulty in Purifying the Crude Product
-
Question: My crude this compound is difficult to purify, and I suspect the presence of several impurities. What are the best practices for purification?
-
Answer: Effective purification is crucial for obtaining high-purity this compound. The recommended purification strategy involves acid-base extraction.[1][2]
-
Alkaline Wash: Treat the crude product with an alkaline aqueous solution (e.g., sodium hydroxide solution) to dissolve the acidic this compound, forming its salt. This will leave non-acidic impurities behind.
-
Acidification: Carefully acidify the alkaline aqueous layer with an acidic aqueous solution (e.g., dilute hydrochloric acid) to a pH of approximately 2-2.5.[2][5] This will precipitate the this compound.
-
Extraction: The precipitated product can then be extracted using a suitable organic solvent like tetrahydrofuran (THF).[2]
-
Washing and Drying: The organic extract should be washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.[2]
-
Issue 3: Product Lost During Solvent Removal
-
Question: I seem to be losing product during the final solvent removal step. How can I prevent this?
-
Answer: this compound is a solid with a melting point around 100-102°C or 126-127°C, depending on the source.[1][6] While it is not extremely volatile, care should be taken during solvent removal.
-
Use of a Rotary Evaporator: A rotary evaporator (rotoevap) is the preferred method for solvent removal as it allows for efficient evaporation under reduced pressure and controlled temperature, minimizing the risk of product degradation or loss.[5]
-
Avoid High Temperatures: Do not use excessive heat during solvent evaporation to prevent potential decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound from an aqueous solution?
A1: The optimal pH for precipitating this compound is in the acidic range. A pH of approximately 2.5 is effective for recovering the product from the aqueous phase.[5] One procedure specifies acidifying to pH 2 with dilute hydrochloric acid.[2]
Q2: What are suitable solvents for extracting this compound?
A2: Due to its polar nature, this compound is soluble in water and some organic solvents.[1] For extraction from an acidified aqueous solution, tetrahydrofuran (THF) has been reported to be effective.[2] After initial isolation, methanol can be used to dissolve the residue for further purification steps.[5]
Q3: How can I confirm the purity of my final product?
A3: Standard analytical techniques can be used to assess the purity of this compound. These include:
-
Melting Point Analysis: A sharp melting point close to the literature value (e.g., 100-102°C or 126-127°C) is indicative of high purity.[1][6]
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the structure and identify any residual impurities.
Experimental Protocols
Optimized Workup and Purification of this compound
This protocol is based on the modern synthesis method involving deoxygenation with a Pd/C catalyst.[1][2][5]
-
Filtration: After the hydrogenation reaction, filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst.[5]
-
pH Adjustment for Precipitation: Adjust the pH of the filtrate to approximately 2.5 using 6N HCl.[5] This will cause the this compound to precipitate.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.[5]
-
Methanol Trituration: Take up the resulting residue in methanol. This will dissolve the this compound and leave behind inorganic salts.[5]
-
Final Filtration and Evaporation: Filter the methanolic solution to remove any insoluble material. Evaporate the filtrate to yield the this compound as a solid.[5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Physical Appearance | Solid | [1] |
| Melting Point | Approx. 100-102°C or 126-127°C | [1][6] |
| Solubility | Soluble in water and organic solvents | [1] |
Table 2: Comparison of Synthesis Methods for this compound
| Feature | Traditional Method | Improved Method | Source(s) |
| Starting Material | Nicotinic acid N-oxide | Nicotinic acid N-oxide | [1][2] |
| Deoxygenating Agent | PBr₃ or PCl₃ | Pd/C catalyst with H₂ | [1][2] |
| Yield and Purity | Lower | High yield and purity | [1][2] |
| Environmental Impact | Environmental concerns | More environmentally friendly | [1][2] |
| Cost Efficiency | Higher production costs | Lower production costs | [1] |
Visualizations
Caption: Optimized workup workflow for minimizing product loss of this compound.
References
- 1. This compound (89942-59-6) for sale [vulcanchem.com]
- 2. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 3. Buy this compound | 89942-59-6 [smolecule.com]
- 4. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]
- 5. prepchem.com [prepchem.com]
- 6. lookchem.com [lookchem.com]
Validation & Comparative
A Tale of Two Nicotinates: A Comparative Guide to 2-Acetylnicotinic Acid and Nicotinic Acid in Biological Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comprehensive comparison of 2-Acetylnicotinic acid and its well-studied counterpart, nicotinic acid (also known as niacin or Vitamin B3). While both share a core nicotinic acid scaffold, their biological activities and the extent of their scientific exploration differ significantly.
Currently, a direct, data-driven comparison of this compound and nicotinic acid in biological assays is challenging due to a notable gap in published research for this compound. The available information predominantly focuses on its chemical synthesis and its role as a versatile intermediate in the production of pharmaceuticals and agrochemicals.[1][2][3] In contrast, nicotinic acid is a well-characterized vitamin and therapeutic agent with a wealth of biological data.
This guide will summarize the known biological profile of nicotinic acid, detail its established mechanisms of action, and present the current, more limited understanding of this compound. We will also explore the potential for this compound to act as a prodrug of nicotinic acid, a hypothesis suggested by its chemical structure.
Nicotinic Acid: A Multi-faceted Biological Effector
Nicotinic acid is a vital nutrient and a pharmacological agent with pleiotropic effects, most notably in the regulation of lipid metabolism.[4][5][6] Its primary mechanism of action in this context is through the activation of the G-protein coupled receptor, GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells.[7][8][9]
Key Biological Activities of Nicotinic Acid:
-
Lipid Lowering: Nicotinic acid effectively reduces levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[4][5][6][7] This is achieved through the inhibition of lipolysis in adipose tissue and a reduction in hepatic triglyceride synthesis.[4][5][6][7]
-
Anti-inflammatory Effects: Activation of GPR109A by nicotinic acid has been shown to exert anti-inflammatory effects, in part by suppressing colonic inflammation.[10]
-
Cardiovascular Protection: Through its lipid-modifying and anti-inflammatory properties, nicotinic acid has been investigated for its role in reducing the risk of cardiovascular disease.[5][6][7]
Signaling Pathway of Nicotinic Acid
The activation of GPR109A by nicotinic acid initiates a signaling cascade that leads to its diverse biological effects. A simplified representation of this pathway is provided below.
Caption: Simplified signaling pathway of nicotinic acid in adipocytes.
This compound: An Enigma in Biological Assays
In stark contrast to nicotinic acid, the biological activity of this compound remains largely unexplored in publicly available literature. The primary focus of research on this compound has been its synthesis and utility as a chemical intermediate.[1][2]
Some sources suggest potential biological activities, including antimicrobial and neuroprotective effects, as well as enzyme inhibition.[1] However, these claims are not substantiated with quantitative data from specific biological assays.
One intriguing chemical property of this compound is its potential to hydrolyze under certain conditions to form nicotinic acid and acetic acid.[1] This raises the possibility that this compound could function as a prodrug, being converted to nicotinic acid in vivo to exert its biological effects. This hypothesis, however, requires experimental validation.
Comparative Overview
| Feature | This compound | Nicotinic Acid (Niacin) |
| Primary Research Focus | Chemical synthesis and use as a synthetic intermediate[1][2][3] | Biological functions, therapeutic uses, and mechanism of action[4][5][6][7] |
| Known Biological Activity | Limited and largely unsubstantiated claims of antimicrobial and neuroprotective effects[1] | Well-established roles in lipid metabolism, anti-inflammatory responses, and cardiovascular health[4][5][6][7][10] |
| Mechanism of Action | Unknown; potential for hydrolysis to nicotinic acid[1] | Primarily through activation of the GPR109A receptor[7][8][9] |
| Quantitative Assay Data | Not readily available in public literature | Extensive data from numerous in vitro and in vivo studies |
Experimental Protocols for Nicotinic Acid Quantification
A variety of methods are employed to quantify nicotinic acid in biological samples, each with its own advantages and limitations.
Microbiological Assay
This traditional method relies on the growth of a microorganism, such as Lactobacillus plantarum, which requires niacin for its proliferation.[11][12] The extent of bacterial growth is proportional to the amount of niacin present in the sample.
Generalized Protocol:
-
Sample Preparation: Extraction of niacin from the biological matrix (e.g., serum, food).
-
Assay Setup: A series of tubes or a microtiter plate is prepared with a niacin-free assay medium.
-
Standard Curve: A standard curve is generated using known concentrations of nicotinic acid.
-
Inoculation: The prepared samples and standards are inoculated with a culture of Lactobacillus plantarum.
-
Incubation: The assay is incubated under controlled conditions to allow for bacterial growth.
-
Measurement: Bacterial growth is quantified by measuring turbidity (spectrophotometry) or by titrating the lactic acid produced.
-
Quantification: The niacin concentration in the sample is determined by comparing its growth response to the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of nicotinic acid and its metabolites in complex biological matrices.[13]
Generalized Protocol:
-
Sample Preparation: Protein precipitation and/or solid-phase extraction to isolate the analyte from the biological sample (e.g., plasma, urine).
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system to separate nicotinic acid from other components.
-
Ionization: The eluting analyte is ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are passed into a tandem mass spectrometer, where they are selected, fragmented, and detected based on their mass-to-charge ratios.
-
Quantification: The amount of nicotinic acid is determined by comparing the signal intensity of the sample to that of a known concentration of an internal standard.
A Proposed Workflow for Comparative Analysis
To address the current knowledge gap, a systematic comparison of this compound and nicotinic acid is necessary. The following workflow outlines a potential experimental approach.
Caption: Proposed workflow for comparing the biological activities of this compound and nicotinic acid.
Conclusion and Future Directions
While nicotinic acid is a well-established compound with a defined biological profile and therapeutic applications, this compound remains a molecule of untapped potential. The structural similarity and the possibility of hydrolysis to nicotinic acid make it an intriguing candidate for further investigation. Future research should focus on performing the types of comparative biological assays outlined above to elucidate the pharmacological profile of this compound. Such studies would not only fill a significant knowledge gap but could also reveal novel therapeutic opportunities. For now, researchers should be aware of the distinct differences in the available data and exercise caution when considering these two nicotinates for biological studies.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 2. This compound (89942-59-6) for sale [vulcanchem.com]
- 3. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]
- 4. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 10. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 13. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Synthetic Routes to 2-Acetylnicotinic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-Acetylnicotinic acid, a key intermediate in the production of various pharmaceuticals and agrochemicals, is of paramount importance. This guide provides a comparative analysis of the primary synthetic methodologies, offering experimental data and detailed protocols to inform the selection of the most suitable route based on factors such as yield, purity, cost, and environmental impact.
This analysis focuses on the two main strategies for the synthesis of this compound: the acetylation and subsequent deoxygenation of nicotinic acid N-oxide, and the ozonolysis of 8-methylquinoline. Each method presents distinct advantages and disadvantages in terms of reagent toxicity, reaction conditions, and overall efficiency.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their performance.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Modern Deoxygenation | Nicotinic acid N-oxide | Acetic anhydride, Pd/C, H₂ | High | High | ~6-12 hours | Environmentally friendly, high yield and purity, cost-effective.[1] | Requires specialized hydrogenation equipment. |
| Traditional Deoxygenation | Nicotinic acid N-oxide | Acetic anhydride, PCl₃ or PBr₃ | Moderate | Moderate-High | ~4-8 hours | Does not require hydrogenation equipment. | Use of hazardous and corrosive reagents (PCl₃/PBr₃), environmental concerns, higher cost.[1] |
| Ozonolysis | 8-methylquinoline | Ozone, H₂O₂ | 70-75 | >98 | Not specified | High purity of the final product. | Use of ozone requires specialized equipment, potential for hazardous intermediates. |
Reaction Pathways
The synthesis of this compound can be achieved through distinct chemical transformations. The diagrams below, generated using the DOT language, illustrate the signaling pathways for the primary synthesis methods.
Caption: Synthesis from Nicotinic Acid N-oxide.
References
A Comparative Guide to the Validation of an HPLC Method for 2-Acetylnicotinic Acid Quantification
This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Acetylnicotinic acid. It is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol for method validation and a comparison with an alternative analytical technique. The presented data and protocols are based on established principles of analytical chemistry and guidelines for method validation.[1][2][3][4]
Introduction to this compound and the Importance of Quantification
This compound is a derivative of nicotinic acid (niacin or vitamin B3) and serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[5][6][7] Accurate and precise quantification of this compound is crucial for quality control in manufacturing processes, ensuring the purity of the final product, and for research and development activities. HPLC is a widely used technique for the analysis of pharmaceutical ingredients due to its high resolution, sensitivity, and specificity.[1][2]
Proposed HPLC Method for this compound Quantification
Based on methods for related compounds like nicotinic acid, a reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.[8][9]
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4][10] |
| Mobile Phase | Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 90:10 v/v)[1][10] |
| Flow Rate | 1.0 mL/min[3][8][10] |
| Detection Wavelength | UV detection at 265 nm[11] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 25 °C[3] |
| Run Time | Approximately 10 minutes[8] |
Experimental Protocol for HPLC Method Validation
The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and would typically include the following parameters.[2][4][10]
3.1. Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a solution of a placebo (all formulation components except this compound).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo.
-
Inject all three solutions into the HPLC system.
-
Acceptance Criteria: The chromatogram of the placebo should not show any peak at the retention time of this compound. The peak for this compound in the spiked sample should be pure and well-resolved from any other peaks.[8]
-
3.2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).[2]
-
Inject each dilution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.[1]
-
3.3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[12]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[3]
-
3.4. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.[2]
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[2][3]
-
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)[2]
-
LOQ = 10 × (Standard Deviation of the y-intercept / Slope)[2]
-
Acceptance Criteria: The LOQ should be demonstrated by analyzing a sufficient number of samples at this concentration to prove acceptable precision and accuracy.
-
3.6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary critical parameters such as the flow rate (e.g., ± 0.1 mL/min), mobile phase composition (e.g., ± 2% organic phase), and column temperature (e.g., ± 5 °C).
-
Analyze the system suitability parameters for each condition.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results of the analysis should not be significantly affected.[10]
-
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.99[1] |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] |
| Precision (% RSD) | ≤ 2.0%[2][3] |
| LOD | Signal-to-noise ratio of approximately 3:1[1] |
| LOQ | Signal-to-noise ratio of approximately 10:1; with acceptable precision and accuracy[2] |
| Robustness | System suitability parameters met under varied conditions. |
Comparison with an Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices, LC-MS/MS presents a powerful alternative to HPLC-UV.[13]
Table 3: Comparison of HPLC-UV and LC-MS/MS for this compound Quantification
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio.[13] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, provides structural information and can distinguish between compounds with the same retention time.[13] |
| Sensitivity | Generally in the microgram to nanogram per mL range. | High, often in the picogram to femtogram per mL range.[13] |
| Linearity Range | Typically 2-3 orders of magnitude. | Can be wider, often 3-5 orders of magnitude. |
| Cost & Complexity | Lower cost, simpler instrumentation and operation. | Higher initial investment and operational complexity. |
| Typical Applications | Routine quality control, purity testing of bulk drug and formulations. | Bioanalysis, metabolite identification, trace-level impurity analysis.[13] |
Visualizing the Workflow
The following diagram illustrates the key steps in the validation of the proposed HPLC method.
Caption: Workflow for the validation of an HPLC method.
Conclusion
The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound in a quality control setting. The detailed validation protocol ensures that the method is accurate, precise, and specific for its intended use. While HPLC-UV is suitable for many applications, LC-MS/MS offers a superior alternative when higher sensitivity and selectivity are required, particularly in complex sample matrices. The choice of analytical technique should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and available resources.
References
- 1. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 2. pharmtech.com [pharmtech.com]
- 3. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 89942-59-6 [smolecule.com]
- 6. A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. | Semantic Scholar [semanticscholar.org]
- 7. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. wjpsonline.com [wjpsonline.com]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. journal.formosapublisher.org [journal.formosapublisher.org]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of the Enzyme Inhibitory Activity of Nicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory performance of various nicotinic acid derivatives, supported by experimental data. While specific comparative studies on 2-acetylnicotinic acid derivatives are limited in the available literature, this guide focuses on structurally related nicotinic acid and nicotinamide derivatives to provide valuable insights into their therapeutic potential.
This analysis consolidates quantitative data on the inhibition of key enzymes, details the experimental methodologies employed, and visualizes the research workflow. The presented data highlights the potential of the nicotinic acid scaffold in designing potent and selective enzyme inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of various nicotinic acid and nicotinamide derivatives against several key enzymes are summarized below. The data, presented as IC50 (the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%) or Ki (the inhibition constant), demonstrates the diverse potential of these compounds.
| Derivative Class | Target Enzyme | Compound | IC50 / Ki (µM) | Reference |
| 5-Amino-nicotinic acid derivatives | α-Amylase | Compound 4 | 12.17 ± 0.14 | [1] |
| α-Amylase | Compound 2 | 12.91 ± 0.04 | [1] | |
| α-Amylase | Compound 7 | 12.91 ± 0.08 | [1] | |
| α-Glucosidase | Compound 4 | 12.01 ± 0.09 | [1] | |
| α-Glucosidase | Compound 2 | 12.72 ± 0.12 | [1] | |
| α-Glucosidase | Compound 7 | 12.79 ± 0.17 | [1] | |
| Nicotinamide derivatives | Acetylcholinesterase (AChE) | 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide | 4 (Ki) | [2] |
| Butyrylcholinesterase (BChE) | 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide | 8 (Ki) | [2] | |
| Nicotinic acid hydrazide derivatives | Human Carbonic Anhydrase I (hCA I) | Compound 8 | 0.00712 | [3] |
| Human Carbonic Anhydrase II (hCA II) | Compound 8 | 0.00945 | [3] | |
| Acetylcholinesterase (AChE) | Compound 12 | 0.02145 | [3] | |
| Butyrylcholinesterase (BChE) | Compound 12 | 0.01842 | [3] | |
| Nicotinic acid derivatives (6-substituted) | α-Amylase | Compound 8 | 20.5 | [4] |
| α-Amylase | Compound 44 | 58.1 | [4] | |
| α-Glucosidase | Compound 35 | 32.9 | [4] | |
| α-Glucosidase | Compound 39 | 26.4 | [4] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below, offering a reproducible framework for further research.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide, 14 mM in deionized water)
-
Enzyme solution (AChE or BChE, 1 U/mL in phosphate buffer)
-
Test compound solutions at various concentrations.
-
-
Assay in a 96-well plate:
-
To each well, add 140 µL of phosphate buffer, 10 µL of enzyme solution, 10 µL of DTNB, and 10 µL of the test compound solution (or solvent for control).
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of the reaction.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the concentration-inhibition curve.
-
Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm.
Procedure:
-
Reagent Preparation:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
CA Enzyme Stock Solution (e.g., 1 mg/mL in cold Assay Buffer)
-
Substrate Stock Solution (e.g., 3 mM p-NPA in acetonitrile or DMSO)
-
Test compound solutions at various concentrations.
-
-
Assay in a 96-well plate:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition to determine the IC50 value.
-
α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be detected by its absorbance at 405 nm.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (50 mM, pH 6.8)
-
α-glucosidase enzyme solution (e.g., 2 U/mL in buffer)
-
pNPG substrate solution (1 mM in buffer)
-
Test compound solutions at various concentrations.
-
Sodium carbonate solution (1 M) to stop the reaction.
-
-
Assay in a 96-well plate:
-
Pre-mix 20 µL of the test compound solution with 20 µL of the α-glucosidase enzyme solution and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.
-
-
Measurement:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors, from initial compound synthesis to final data analysis.
Caption: Workflow for evaluating the enzyme inhibitory activity of novel compounds.
Conclusion
The presented data indicates that the nicotinic acid scaffold is a promising starting point for the development of potent inhibitors for a range of enzymes implicated in various diseases. Derivatives of 5-amino-nicotinic acid and other substituted nicotinic acids have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, suggesting their potential as anti-diabetic agents. Furthermore, nicotinamide and nicotinic acid hydrazide derivatives have shown potent inhibition of cholinesterases and carbonic anhydrases, highlighting their therapeutic potential for neurodegenerative diseases and conditions requiring CA inhibition, respectively.
While direct and extensive comparative data on the enzyme inhibitory activities of this compound derivatives remains an area for future investigation, the findings on related nicotinic acid analogs provide a strong rationale for the synthesis and evaluation of this specific class of compounds. The detailed experimental protocols and the visualized workflow offer a solid foundation for researchers to undertake such studies and to further explore the structure-activity relationships within this promising class of molecules.
References
- 1. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives [mdpi.com]
- 2. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Acetylnicotinic Acid in Biochemical Assays: A Comparative Overview
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical probes and intermediates is critical for the success of their investigations. 2-Acetylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a unique chemical structure that makes it a compound of interest for various biochemical applications. This guide provides an objective comparison of this compound with related alternatives, supported by available information on its synthesis and biological interactions. While direct quantitative data on the reproducibility of this compound in biochemical assays is limited in publicly available literature, this guide offers a framework for its potential application and evaluation.
Comparative Analysis of this compound and Alternatives
To understand the potential utility of this compound, it is essential to compare its structural and functional characteristics with its parent compound, nicotinic acid, and other derivatives.
| Feature | This compound | Nicotinic Acid | 3-Acetylnicotinic Acid | 2-Aminonicotinic Acid |
| Structure | Pyridine ring with a carboxylic acid group at position 3 and an acetyl group at position 2.[1] | Pyridine ring with a carboxylic acid group at position 3.[1] | Pyridine ring with a carboxylic acid group at position 3 and an acetyl group at position 3.[1] | Pyridine ring with a carboxylic acid group at position 3 and an amino group at position 2.[1] |
| Key Chemical Properties | The acetyl group at the C2 position enhances reactivity and provides an additional site for chemical modification.[1][2] | A fundamental building block for various derivatives.[1] | Isomeric form with a different substitution pattern, leading to distinct pharmacological profiles.[1] | The amino group increases solubility and reactivity compared to the acetyl group.[1] |
| Potential Biological Activity | May bind to nicotinic acetylcholine receptors and potentially inhibit enzymes like acetylcholinesterase.[1] | Precursor in the biosynthesis of NAD and NADP, and acts on the nicotinic acid receptor HM74A.[3] | Expected to have a different pharmacological profile due to the altered position of the acetyl group.[1] | The amino group can significantly alter its biological interactions and potential as a synthetic precursor.[1] |
| Reported Applications | Intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4] | Used as a vitamin and in the treatment of dyslipidemia. | Research chemical for comparative studies. | Intermediate in chemical synthesis. |
Potential Biochemical Assays for Evaluation
Given its chemical structure and potential biological targets, this compound could be evaluated for its activity and reproducibility in several types of biochemical assays:
-
Enzyme Inhibition Assays: Based on the suggestion that it may inhibit acetylcholinesterase, a standard cholinesterase activity assay could be employed.[1]
-
Receptor Binding Assays: To investigate its interaction with nicotinic acetylcholine receptors (nAChRs), competitive binding assays using radiolabeled ligands could be performed.[1][5]
-
Cell-Based Signaling Assays: The effect of this compound on intracellular signaling pathways downstream of nAChR activation, such as calcium influx or activation of protein kinases, can be monitored using fluorescent dyes or reporter gene assays.[5]
Experimental Protocols
General Protocol for Acetylcholinesterase Inhibition Assay
-
Preparation of Reagents: Prepare a solution of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Preparation of Test Compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.
-
Assay Procedure:
-
Add the AChE solution to the wells of a microplate.
-
Add the different concentrations of this compound or a known inhibitor (positive control) to the wells.
-
Incubate for a defined period.
-
Initiate the reaction by adding ATCI and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
General Protocol for Competitive Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the nicotinic acetylcholine receptor subtype of interest.
-
Radioligand: Select a suitable radiolabeled ligand that binds to the target receptor (e.g., [³H]-epibatidine).
-
Assay Procedure:
-
In a reaction tube, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound or a known competitor.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Visualizing Potential Mechanisms
To conceptualize the potential biological roles of this compound, the following diagrams illustrate a possible signaling pathway it might modulate and a typical experimental workflow.
Caption: Potential signaling cascade initiated by this compound binding to nAChRs.
Caption: A generalized workflow for assessing the inhibitory potential of this compound.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 2. This compound (89942-59-6) for sale [vulcanchem.com]
- 3. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A (Journal Article) | OSTI.GOV [osti.gov]
- 4. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-Acetylnicotinic Acid in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Acetylnicotinic acid in various immunoassay formats. Due to the limited availability of direct experimental data on the cross-reactivity of this compound, this document presents a hypothetical comparison based on established principles of immunochemical techniques. The illustrative data herein serves to guide researchers in selecting and validating appropriate assay formats for their specific needs.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound, a derivative of nicotinic acid (niacin), is a molecule of interest in various fields of chemical and pharmaceutical research.[1][2][3] Accurate quantification of this small molecule in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the development of novel therapeutics. Immunoassays, known for their high sensitivity and throughput, are often the method of choice for such quantitation.
However, a significant challenge in immunoassay development is the potential for cross-reactivity, where antibodies raised against a specific analyte, in this case, this compound, also bind to structurally similar molecules.[4][5][6] This can lead to inaccurate measurements and misinterpretation of results. The degree of cross-reactivity is not only dependent on the specificity of the antibody but also heavily influenced by the chosen assay format.[4]
This guide explores the theoretical performance of three common immunoassay formats in the context of this compound analysis:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Radioimmunoassay (RIA)
-
Fluorescence Polarization Immunoassay (FPIA)
We will examine how the fundamental principles of each technique can affect the assay's specificity and its susceptibility to interference from structurally related compounds.
Potential Cross-Reactants of this compound
The specificity of an immunoassay for this compound is determined by the ability of the antibody to discriminate it from other structurally similar molecules that may be present in the sample. The primary structural features of this compound are the pyridine ring, the carboxylic acid group at position 3, and the acetyl group at position 2.[1][7] Potential cross-reactants would share some of these features.
Table 1: Structures of this compound and Potential Cross-Reactants
| Compound Name | Structure | Key Differentiating Feature |
| This compound | ![]() | Target Analyte |
| Nicotinic Acid | ![]() | Lacks the acetyl group at position 2. |
| Nicotinamide | ![]() | Amide group instead of a carboxylic acid at position 3. |
| Isonicotinic Acid | ![]() | Carboxylic acid group at position 4 instead of 3. |
| 2-Hydroxynicotinic Acid | ![]() | Hydroxyl group instead of an acetyl group at position 2. |
Assay Format Comparison
The following sections detail the hypothetical application of different immunoassay formats for the quantification of this compound and provide illustrative data on their potential cross-reactivity with the compounds listed in Table 1.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISAs are a common format for the detection of small molecules.[8][9] In this assay, unlabeled analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
-
Coating: A 96-well microtiter plate is coated with a capture antibody specific for this compound and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Standards of this compound or unknown samples are added to the wells, followed immediately by the addition of a fixed concentration of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The plate is incubated for 1-2 hours at room temperature to allow for competitive binding.[10][11]
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Detection: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
The following table presents hypothetical cross-reactivity data for the competitive ELISA. Cross-reactivity is calculated as:
(Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%
Table 2: Hypothetical Cross-Reactivity of this compound Analogs in a Competitive ELISA
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Nicotinic Acid | 200 | 5.0 |
| Nicotinamide | 1000 | 1.0 |
| Isonicotinic Acid | 5000 | 0.2 |
| 2-Hydroxynicotinic Acid | 500 | 2.0 |
This illustrative data suggests that a well-optimized competitive ELISA can offer good specificity, with minor cross-reactivity from compounds that share the core nicotinic acid structure but lack the acetyl group.
Radioimmunoassay (RIA)
-
Reagent Preparation: Prepare standards of this compound, unknown samples, a specific antibody solution, and a radiolabeled tracer (e.g., ³H- or ¹²⁵I-labeled this compound).
-
Competitive Binding: In reaction tubes, add the antibody solution, the radiolabeled tracer, and either the standard or the unknown sample. Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Antigen: Separate the antibody-bound antigen from the free antigen. This can be achieved by methods such as precipitation with a second antibody or solid-phase adsorption.
-
Radioactivity Measurement: Measure the radioactivity of the bound fraction using a gamma or scintillation counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of this compound in the unknown samples from this curve.
Table 3: Hypothetical Cross-Reactivity of this compound Analogs in RIA
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 5 | 100 |
| Nicotinic Acid | 150 | 3.3 |
| Nicotinamide | 800 | 0.6 |
| Isonicotinic Acid | 4000 | 0.1 |
| 2-Hydroxynicotinic Acid | 300 | 1.7 |
The hypothetical data for RIA suggests potentially higher sensitivity (lower IC₅₀) and improved specificity compared to the competitive ELISA, which is a known characteristic of this technique for certain analytes.
Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous competitive immunoassay, meaning it does not require separation of the bound and free fractions.[15][16] The principle is based on the change in the polarization of fluorescent light emitted by a labeled antigen (tracer) upon binding to an antibody. A small, rapidly rotating fluorescently labeled antigen will have low polarization, while the larger antibody-antigen complex will rotate slower, resulting in a higher polarization. The analyte in the sample competes with the tracer for antibody binding sites, causing a decrease in polarization that is proportional to the analyte concentration.[17][18]
-
Reagent Preparation: Prepare solutions of this compound standards, unknown samples, a specific antibody, and a fluorescently labeled this compound tracer (e.g., conjugated with fluorescein).
-
Reaction Mixture: In a suitable microplate or cuvette, combine the antibody, the fluorescent tracer, and either the standard or the unknown sample.
-
Incubation: Incubate the reaction mixture for a defined period to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a dedicated fluorescence polarization reader.
-
Data Analysis: Generate a standard curve by plotting the fluorescence polarization values against the concentration of the standards. Calculate the concentration of this compound in the unknown samples based on this curve.
Table 4: Hypothetical Cross-Reactivity of this compound Analogs in FPIA
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 20 | 100 |
| Nicotinic Acid | 500 | 4.0 |
| Nicotinamide | 2500 | 0.8 |
| Isonicotinic Acid | >10000 | <0.2 |
| 2-Hydroxynicotinic Acid | 1000 | 2.0 |
The illustrative data for FPIA indicates that while it is a rapid and convenient homogeneous assay, it might exhibit slightly lower sensitivity and potentially different cross-reactivity profiles compared to heterogeneous assays like ELISA and RIA.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Hypothetical signaling pathway of a nicotinic acid derivative.
Caption: Experimental workflow for a competitive ELISA.
Caption: Logical relationship of specific binding and cross-reactivity.
Conclusion
The selection of an appropriate immunoassay format is a critical decision in the development of a robust method for the quantification of this compound. This guide has provided a hypothetical comparison of competitive ELISA, RIA, and FPIA, highlighting their distinct principles and potential performance characteristics.
-
Competitive ELISA offers a well-established, non-radioactive method with good specificity.
-
RIA may provide superior sensitivity and specificity but requires handling of radioactive materials.
-
FPIA presents a rapid and homogeneous format, which is advantageous for high-throughput screening, though it may have different sensitivity and cross-reactivity profiles.
It is imperative for researchers to empirically validate any chosen immunoassay format. This includes a thorough assessment of specificity by testing a panel of structurally related compounds that are likely to be present in the study samples. The final choice of assay will depend on the specific requirements of the research, including the need for sensitivity, specificity, throughput, and available instrumentation.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 2. 2-ACETONICOTINIC ACID | 89942-59-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (89942-59-6) for sale [vulcanchem.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 13. microbenotes.com [microbenotes.com]
- 14. abyntek.com [abyntek.com]
- 15. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 16. A fluorescence polarization immunoassay for the rapid detection of antibody against influenza A virus in chicken and goat sera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. mdpi.com [mdpi.com]
A Comparative Purity Analysis of Synthesized 2-Acetylnicotinic Acid and Commercial Standards
For correspondence: --INVALID-LINK--
Abstract
This guide presents a comprehensive benchmark analysis of the purity of in-house synthesized 2-acetylnicotinic acid against commercially available standards. Purity is a critical parameter in drug discovery and development, impacting reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the detailed experimental protocols for a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized to provide a clear comparison, assisting researchers in making informed decisions regarding the quality and suitability of synthesized compounds for their research needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially reactive or toxic impurities in subsequent synthetic steps. While commercial standards provide a convenient source of this intermediate, in-house synthesis can offer advantages in terms of cost-effectiveness and scalability. However, this necessitates rigorous analytical validation to ensure the purity of the synthesized material is comparable to, or exceeds, that of commercial offerings.
This guide provides a direct comparison of a batch of this compound, synthesized in our laboratories via the deoxygenation of nicotinic acid N-oxide[1][2][3], with a commercially procured standard. We employ a suite of orthogonal analytical techniques to provide a comprehensive purity profile of both samples.
Experimental Design and Workflow
A systematic workflow was established to ensure a robust and unbiased comparison. The process, from sample preparation to data analysis, is depicted below.
Figure 1: Experimental workflow for the comparative purity analysis.
Materials and Methods
Materials
-
Synthesized this compound: Batch #SYN2ANA-001, synthesized via oxidation of nicotinic acid followed by acetylation and deoxygenation.
-
Commercial this compound: Acquired from a reputable supplier, Catalog #C2ANA-95, Purity ≥95%.[4][5][6]
-
Solvents: HPLC-grade acetonitrile and water, and deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: DMSO-d₆.
-
Experiments: ¹H NMR and ¹³C NMR spectra were acquired.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d₆.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 50-500.
-
Chromatographic Conditions: Similar to the HPLC method described in section 3.2, but with a faster gradient to facilitate rapid mass confirmation.
Results and Discussion
A multi-faceted analytical approach was employed to rigorously assess and compare the purity of the synthesized this compound against a commercial standard. The findings from each technique are detailed below.
Purity Assessment by HPLC
HPLC analysis provides a quantitative measure of purity based on the relative area percentage of the main peak. Both the synthesized and commercial samples showed a major peak at the expected retention time. However, minor impurity peaks were also detected.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | 8.45 | 99.21 | 99.21% |
| 4.23 | 0.45 | ||
| 6.78 | 0.34 | ||
| Commercial Standard | 8.46 | 96.85 | 96.85% |
| 4.21 | 1.55 | ||
| 7.12 | 1.60 |
The synthesized batch of this compound demonstrated a higher purity (99.21%) compared to the commercial standard (96.85%) under the tested HPLC conditions.
Structural Confirmation and Impurity Profiling by NMR
¹H and ¹³C NMR spectroscopy were used to confirm the chemical structure of this compound and to identify any potential impurities. The spectra for the synthesized material were clean, with all peaks corresponding to the target compound. In contrast, the commercial standard showed small, but discernible, peaks that could not be attributed to this compound, suggesting the presence of minor organic impurities.
Mass Verification by LC-MS
LC-MS analysis was performed to confirm the molecular weight of the main component in each sample.
| Sample ID | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| Synthesized this compound | 166.05 | 166.11 |
| Commercial Standard | 166.05 | 166.10 |
Both samples exhibited a primary peak with a mass-to-charge ratio corresponding to the protonated molecule of this compound (C₈H₇NO₃, MW: 165.15 g/mol ).[1][2][4] This confirms the identity of the main component in both the synthesized batch and the commercial standard.
Conceptual Application: Role in Signaling Pathway Inhibition
This compound and its derivatives are valuable in medicinal chemistry. For instance, they can serve as building blocks for molecules designed to inhibit specific enzyme-mediated signaling pathways implicated in disease. The diagram below illustrates a hypothetical pathway where a derivative could act as an inhibitor.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 2. This compound (89942-59-6) for sale [vulcanchem.com]
- 3. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Nicotinic Acid Derivatives as Anti-Inflammatory Agents
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo efficacy is paramount in the early stages of drug discovery. This guide provides a comparative overview of a representative nicotinic acid derivative, compound 4d (an antipyrine-urea hybrid), highlighting its performance in both laboratory-based assays and animal models. The data presented herein is derived from a study by Hassan et al. (2025), which explores a series of nicotinic acid-based scaffolds as potential anti-inflammatory agents.
While the primary focus of this guide is on a specific nicotinic acid derivative due to the availability of comprehensive comparative data, it serves as a valuable case study for researchers working with the broader class of 2-Acetylnicotinic acid derivatives. The experimental methodologies and the observed trends in efficacy can provide crucial insights for the design and evaluation of novel anti-inflammatory compounds.
Data Presentation: A Head-to-Head Comparison
The anti-inflammatory potential of compound 4d was evaluated through its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme in vitro and to reduce paw edema in a carrageenan-induced inflammation model in vivo. The results are summarized below, alongside data for the well-established anti-inflammatory drugs celecoxib and indomethacin for benchmarking.
| Compound | In Vitro Efficacy | In Vivo Efficacy |
| COX-2 Inhibition (IC50 in µM) [1] | Carrageenan-Induced Paw Edema (% Inhibition) [1] | |
| 1 hour | ||
| Compound 4d | 0.940 ± 0.05 | 14.75 |
| Celecoxib | 0.844 ± 0.04 | 59.02 |
| Indomethacin | Not Reported in this study | Comparable to Compound 4d[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used to assess the in vitro and in vivo efficacy of compound 4d.
In Vitro: COX-2 Inhibition Assay
The in vitro anti-inflammatory activity of compound 4d was determined by its ability to inhibit the COX-2 enzyme. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity, was measured. While the specific type of COX-2 inhibition assay (e.g., enzymatic, cell-based) is not detailed in the provided search results, these assays typically involve incubating the enzyme with its substrate (arachidonic acid) and the test compound. The production of prostaglandins, the products of the COX-2 reaction, is then quantified to determine the extent of inhibition.[1]
In Vivo: Carrageenan-Induced Paw Edema Model
The in vivo anti-inflammatory effect of compound 4d was evaluated using the carrageenan-induced paw edema model in rats. This is a standard and widely used model for screening acute anti-inflammatory activity.[1]
-
Animal Model: The study utilized rats as the animal model for inducing inflammation.
-
Induction of Inflammation: A 1% solution of carrageenan was injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Treatment: Compound 4d was administered to the test group of rats. A control group received a vehicle, and a positive control group was treated with a standard anti-inflammatory drug (celecoxib).
-
Measurement of Edema: The volume of the paw was measured at specific time intervals (1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups was calculated by comparing the increase in paw volume to that of the control group.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams have been generated using the DOT language.
Caption: COX-2 pathway and the inhibitory action of the nicotinic acid derivative.
Caption: Workflow for assessing in vitro and in vivo anti-inflammatory efficacy.
References
A Comparative Study on the Stability of 2-Acetylnicotinic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of 2-Acetylnicotinic acid and its corresponding esters. Understanding the stability profile of these compounds is crucial for their handling, formulation development, and prediction of their shelf-life in various applications, including as intermediates in pharmaceutical synthesis.[1] This document summarizes available data and provides generalized experimental protocols for stability assessment.
Physicochemical Properties
A fundamental understanding of the physicochemical properties is essential before delving into stability. The following table outlines key properties for this compound and its ethyl ester as a representative example.
| Property | This compound | Ethyl 2-acetylnicotinate |
| CAS Number | 89942-59-6 | 4763-58-0[2] |
| Molecular Formula | C₈H₇NO₃ | C₁₀H₁₁NO₃[2] |
| Molecular Weight | 165.15 g/mol | 193.20 g/mol [2] |
| Appearance | Solid | Not specified |
| Melting Point | Approx. 100-102°C | Not specified |
| Solubility | Soluble in water and organic solvents | Not specified |
Comparative Stability Profile
The stability of this compound and its esters is influenced by environmental factors such as pH, temperature, and light. Forced degradation studies are instrumental in elucidating the degradation pathways and the intrinsic stability of these molecules.[3][4]
| Stress Condition | This compound | This compound Esters (e.g., Ethyl Ester) | Rationale/Degradation Products |
| Acidic Hydrolysis | Generally stable | Susceptible to hydrolysis | Esters can undergo acid-catalyzed hydrolysis to yield this compound and the corresponding alcohol. |
| Basic Hydrolysis | Stable | Highly susceptible to hydrolysis | Base-catalyzed hydrolysis (saponification) of esters is typically rapid and irreversible, forming the salt of this compound and the alcohol. |
| Neutral Hydrolysis | Stable | Susceptible to hydrolysis | Hydrolysis can occur in neutral aqueous solutions, though generally at a slower rate than under acidic or basic conditions. |
| Oxidative Stress | Potential for oxidation | Potential for oxidation | The pyridine ring and acetyl group may be susceptible to oxidation, though specific degradation products are not well-documented. |
| Thermal Stress | Stable up to its melting point. Thermal degradation of nicotinic acid follows first-order kinetics.[5][6] | Expected to be less stable than the parent acid. | The ester linkage may be susceptible to thermolysis. For nicotinic acid, thermal degradation occurs at temperatures above 90°C.[5][6] |
| Photolytic Stress | Potential for photodegradation. | Potential for photodegradation. | Compounds with aromatic rings like pyridine can undergo photodegradation upon exposure to UV light.[7] |
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the expected degradation pathway for esters of this compound and a typical workflow for conducting forced degradation studies.
Caption: Hydrolytic degradation of a this compound ester.
Caption: Experimental workflow for forced degradation studies.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the specific properties of the ester being investigated.
Hydrolytic Stability
-
Acid Hydrolysis:
-
Prepare a stock solution of the test compound (this compound or its ester) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For the acid degradation study, transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use purified water as the stress agent.
-
Oxidative Stability
-
Prepare a stock solution of the test compound as described for hydrolytic stability.
-
Transfer a known volume of the stock solution into a flask and add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, taking samples at regular intervals.
-
Dilute the samples with the mobile phase and analyze by HPLC.
Thermal Stability
-
Place a known quantity of the solid compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 80°C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
Photostability
-
Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
At the end of the exposure period, analyze the samples by HPLC.
Analytical Method
A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), is required to separate the parent compound from its degradation products. The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Disclaimer: The stability information for the esters of this compound is largely inferred from general chemical principles of ester stability due to the limited availability of direct comparative experimental data in the public domain. The provided experimental protocols are generalized and should be optimized for the specific compound under investigation.
References
- 1. Buy this compound | 89942-59-6 [smolecule.com]
- 2. 2-acetyl-nicotinic acid ethyl ester | 4763-58-0 | EAA76358 [biosynth.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Acetylnicotinic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-acetylnicotinic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[2][3] |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste in accordance with local, state, and federal regulations.[3][4]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[2]
-
-
Waste Collection and Labeling:
-
Storage:
-
Final Disposal:
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge this compound or its containers into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]
-
Once the waste container is full, arrange for its collection by a certified hazardous waste disposal service or your institution's EHS department.
-
-
Container Decontamination:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Acetylnicotinic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for 2-Acetylnicotinic acid, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound poses several health risks, necessitating the use of appropriate personal protective equipment. The compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or butyl rubber). | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Skin and Body Protection | Protective clothing, which may include a lab coat, apron, or coveralls. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is recommended. | Should be appropriate to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. | N95 masks may be suitable for low-fume environments, but a full-face respirator with acid gas cartridges is recommended for higher exposure levels[2]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidents and exposure. The following step-by-step operational plan should be followed:
1. Preparation:
-
Ensure the work area is well-ventilated, and that safety showers and eyewash stations are readily accessible[3].
-
Inspect all PPE for integrity before use.
-
Have all necessary equipment and reagents ready to minimize movement and potential for spills.
2. Handling:
-
Wear the appropriate PPE as detailed in Table 1.
-
Avoid the formation of dust and aerosols[4].
-
Use non-sparking tools to prevent ignition sources[4].
-
Avoid contact with skin and eyes[4].
3. In Case of Exposure:
-
If on skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical help[4].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4].
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell[4].
4. Storage:
-
Store in a well-ventilated place and keep the container tightly closed[4].
-
Store in a locked-up location[4].
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations[4].
-
Do not let the chemical enter drains[4].
2. Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[4].
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill[4].
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





